Saccharocarcin A
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C67H101NO20 |
|---|---|
分子量 |
1240.5 g/mol |
IUPAC名 |
N-[(2S,3S,4R,6S)-6-[[(1R,3R,6R,9S,10S,11Z,13R,16S,17S,18R,20R,21S,22S)-17-[(2R,4R,5R,6R)-5-[(2R,4R,5S,6S)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24?,62-54?/t31-,32+,33-,35-,36-,37-,38+,39+,41+,42-,43+,44-,45+,46-,47-,48-,49-,50+,51+,52-,53-,55+,56+,57+,58+,59+,60+,61+,65-,66-,67-/m1/s1 |
InChIキー |
WBJMUCNBAGLXQP-OADHNIOBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Saccharocarcin A from Saccharothrix aerocolonigenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A, a complex macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, has demonstrated notable antibacterial activity. This technical guide provides a comprehensive overview of Saccharothrix aerocolonigenes and the production of this compound, including detailed methodologies for fermentation, extraction, and purification. It also explores the current understanding of its biosynthetic pathway, biological activity, and the potential for genetic manipulation of the producing organism. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.
Introduction to Saccharothrix aerocolonigenes
Saccharothrix aerocolonigenes is a Gram-positive, aerobic, filamentous actinomycete belonging to the family Pseudonocardiaceae. Strains of this species are known producers of various secondary metabolites with diverse biological activities. The type strain, ATCC 39243, has been identified as a producer of the Saccharocarcin family of macrocyclic lactones.
Taxonomic Classification:
-
Domain: Bacteria
-
Phylum: Actinomycetota
-
Class: Actinomycetes
-
Order: Pseudonocardiales
-
Family: Pseudonocardiaceae
-
Genus: Lentzea (formerly Saccharothrix)
-
Species: Lentzea aerocolonigenes (formerly Saccharothrix aerocolonigenes)[1]
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow a polyketide synthase (PKS) pathway, typical for macrocyclic lactones. While the complete biosynthetic gene cluster for this compound has not been fully elucidated in the available literature, studies on the related species Saccharothrix espanaensis have revealed a large number of glycosyltransferase genes, indicating a genetic predisposition for the synthesis of complex glycosylated molecules.[2] Analysis of the Saccharothrix aerocolonigenes ATCC 39243 genome has led to the identification of an N-glycosyltransferase gene (ngt), which is involved in the glycosylation of indolocarbazole derivatives.[3] This suggests the presence of the genetic machinery necessary for the attachment of sugar moieties, a key feature of the Saccharocarcin structure.
Further research involving genome mining and precursor feeding studies will be necessary to fully characterize the this compound biosynthetic gene cluster. Feeding studies with labeled precursors could help identify the primary building blocks of the polyketide backbone.[4][5][6][7]
Inferred Biosynthetic Pathway
Based on the structure of this compound and the general understanding of polyketide biosynthesis, a putative pathway can be inferred. This likely involves a Type I PKS that iteratively condenses acyl-CoA precursors to form the macrolactone ring. Subsequent tailoring reactions, including glycosylation by specific glycosyltransferases, would then complete the synthesis of the final molecule.
Caption: Inferred biosynthetic pathway of this compound.
Fermentation for this compound Production
Peak production of this compound is achieved through submerged fermentation of Saccharothrix aerocolonigenes.
Fermentation Protocol
While a highly detailed, publicly available protocol is limited, the following provides a general framework based on existing literature.
Culture Medium: A starch-rich medium is recommended for optimal production. A suitable basal medium, such as GYM Streptomyces Medium (DSMZ Medium 65), can be used as a starting point for optimization.[1]
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO3 | 2.0 |
| Agar (for solid medium) | 18.0 |
| Distilled Water | 1000 mL |
Fermentation Parameters:
| Parameter | Value |
| Temperature | 28 °C[1] |
| Agitation | 150-250 rpm |
| Aeration | 0.5-1.5 vvm |
| pH | Maintained around 7.0 |
| Fermentation Time | 95 hours for peak production |
Experimental Workflow for Fermentation
Caption: Workflow for this compound fermentation.
Extraction and Purification
This compound is isolated from the fermentation broth using solvent extraction followed by chromatographic purification.
Extraction and Purification Protocol
Step 1: Solvent Extraction
-
Centrifuge the fermentation broth to separate the supernatant from the mycelial cake.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.
Step 2: High-Performance Liquid Chromatography (HPLC) Purification
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Purify the extract using reversed-phase HPLC. A C18 column is commonly used for the separation of macrocyclic lactones.
-
Employ a gradient elution system, for example, a water-acetonitrile gradient, to separate the different Saccharocarcin analogs.[8][9][10][11]
-
Monitor the elution profile using a UV detector and collect the fractions corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and mass spectrometry.
| HPLC Parameter | Specification |
| Column | C18 reversed-phase (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase A | Water (with 0.1% trifluoroacetic acid or formic acid) |
| Mobile Phase B | Acetonitrile (with 0.1% trifluoroacetic acid or formic acid) |
| Gradient | Linear gradient from low to high concentration of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220-280 nm |
Biological Activity of this compound
Antibacterial Activity
This compound exhibits activity against Gram-positive bacteria.
| Organism | Activity | MIC (µg/mL) |
| Micrococcus luteus | Active[12] | 12.5 - 100[9] (representative range for similar compounds) |
| Staphylococcus aureus | Active[12] | 31.25 - 128[8] (representative range for similar compounds) |
| Chlamydia trachomatis | Active[12] | Not Reported |
Note: Specific MIC values for this compound were not found in the provided search results. The values presented are representative ranges for antibacterial compounds against these organisms and should be experimentally determined for this compound.
Cytotoxicity
Initial studies have shown that this compound is not cytotoxic at concentrations up to 1.0 µg/mL.[12] However, further dose-dependent studies on a range of mammalian cell lines are required to establish a comprehensive cytotoxicity profile and determine IC50 values.[12][13][14][15][16]
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound in mammalian cells is not yet elucidated. As a macrocyclic lactone, its mode of action in invertebrates is presumed to involve the modulation of glutamate-gated chloride channels, leading to paralysis.[17][18][19] However, this target is not typically present in vertebrates.
Given the structural complexity of this compound, it may interact with various cellular signaling pathways. Potential pathways that could be investigated include those commonly affected by other complex natural products, such as the mTOR, MAPK, and Wnt signaling pathways. Further research is necessary to identify the specific molecular targets and signaling cascades affected by this compound in mammalian cells.[20][21][22]
Caption: Investigating potential signaling pathways affected by this compound.
Genetic Manipulation of Saccharothrix aerocolonigenes
Enhancing the production of this compound can be achieved through genetic manipulation of S. aerocolonigenes.
Potential Genetic Engineering Strategies
-
Overexpression of Biosynthetic Genes: Once the this compound biosynthetic gene cluster is identified, overexpression of key enzymes such as the PKS and glycosyltransferases could lead to increased yields.
-
Modification of Regulatory Genes: Manipulation of regulatory genes that control secondary metabolism in Saccharothrix could switch on or enhance the production of this compound.
-
Precursor Engineering: Increasing the intracellular pool of precursor molecules (e.g., specific acyl-CoAs) required for this compound biosynthesis can boost production.
Genetic Transformation Protocols
Conclusion
This compound from Saccharothrix aerocolonigenes represents a promising macrocyclic lactone with antibacterial properties. This guide has synthesized the available technical information on its producing organism, biosynthesis, production, and biological activity. While significant progress has been made, further research is required to fully elucidate its biosynthetic pathway, precisely define its mechanism of action in mammalian cells, and develop robust genetic tools for strain improvement. The methodologies and data presented herein provide a solid foundation for future research and development of this compound as a potential therapeutic agent.
References
- 1. Lentzea aerocolonigenes C-38383-RK2 | DSM 44217, ATCC 39243 | BacDiveID:13300 [bacdive.dsmz.de]
- 2. Tracking Down Biotransformation to the Genetic Level: Identification of a Highly Flexible Glycosyltransferase from Saccharothrix espanaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and expression of a gene encoding N-glycosyltransferase (ngt) from Saccarothrix aerocolonigenes ATCC39243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined gene cluster engineering and precursor feeding to improve gougerotin production in Streptomyces graminearus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on lipogenesis in vivo. Effects of starvation and re-feeding, and studies on cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genetic transformation of tobacco NT1 cells with Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. rsc.org [rsc.org]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Image:Macrocyclic lactones: mechanisms of action-MSD Veterinary Manual [msdvetmanual.com]
- 18. Saccharothrix aerocolonigenes subsp. staurosporea AM-2282 | CIP 107745, NRRL 11184, JCM 9734, ATCC 55006, CGMCC 4.1708, AS 4.1708 | BacDiveID:136894 [bacdive.dsmz.de]
- 19. Macrocyclic Lactones Differ in Interaction with Recombinant P-Glycoprotein 9 of the Parasitic Nematode Cylicocylus elongatus and Ketoconazole in a Yeast Growth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Engineering signalling pathways in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. repository.up.ac.za [repository.up.ac.za]
- 24. A protocol for Agrobacterium-mediated transformation of Japanese cedar, Sugi (Cryptomeria japonica D. Don) using embryogenic tissue explants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scienceopen.com [scienceopen.com]
The Architectural Elucidation of Saccharocarcin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Saccharocarcin A, a member of a novel family of macrocyclic lactones, stands as a molecule of significant interest due to its unique structural features and biological activity. The determination of its complex three-dimensional architecture was a scientific undertaking that relied on a combination of advanced spectroscopic techniques and classical chemical degradation methods. This technical guide provides an in-depth exploration of the methodologies and logical framework employed in the structural elucidation and stereochemical assignment of this compound.
Core Structural Determination: A Multi-faceted Approach
The foundational work in elucidating the structure of this compound, as reported by Hegde et al. in the Journal of Antibiotics (1997), involved a synergistic application of spectroscopic analysis and chemical degradation.[1] Six novel tetronic acid analogs, including this compound, were isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] The initial characterization and subsequent structural determination hinged on the following key experimental pillars:
-
Spectroscopic Analysis: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy were pivotal in piecing together the molecular formula and connectivity of the atoms.
-
Chemical Degradation: Controlled chemical breakdown of the molecule into smaller, more easily identifiable fragments provided crucial information about its constituent parts and how they were linked.[1]
The general workflow for the structure elucidation of a complex natural product like this compound is a systematic process, as illustrated in the diagram below.
Caption: General workflow for the structure elucidation of this compound.
Quantitative Data Summary
A comprehensive analysis of the spectroscopic data is fundamental to the structural assignment of a natural product. While the full, detailed datasets from the original publication are not publicly accessible, the following tables provide a template for the types of quantitative data that would have been generated and analyzed.
Table 1: NMR Spectroscopic Data for this compound (Hypothetical)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| C-1 | Data not available | Data not available | Data not available | Data not available |
| C-2 | Data not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... |
| C-X | Data not available | Data not available | Data not available | Data not available |
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Observed m/z | Proposed Formula | Key Fragment Ions (m/z) |
| ESI+ | TOF | Data not available | Data not available | Data not available |
Experimental Protocols
The successful elucidation of this compound's structure would have necessitated the following detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and transferred to a 5 mm NMR tube.
-
1D NMR (¹H and ¹³C):
-
¹H NMR spectra would be acquired to determine the proton environments, chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.
-
¹³C NMR spectra, often with proton decoupling, would be run to identify the number of unique carbon atoms and their chemical environments (e.g., carbonyls, alkenes, alkanes).
-
-
2D NMR (COSY, HSQC/HMQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer, likely via electrospray ionization (ESI) or fast atom bombardment (FAB).
-
High-Resolution Mass Spectrometry (HRMS): Performed to obtain a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion would be isolated and fragmented to produce a characteristic fragmentation pattern. Analysis of these fragments provides information about the molecule's substructures.
Chemical Degradation
-
Acid/Base Hydrolysis: To cleave labile bonds, such as glycosidic linkages or esters, breaking the molecule into its constituent sugars and aglycone core. The resulting smaller molecules would then be isolated and identified by comparison to known standards or through their own spectroscopic analysis.
Stereochemistry Determination
Determining the three-dimensional arrangement of atoms (stereochemistry) is a critical and often challenging aspect of structure elucidation. For a complex macrocycle like this compound, this would involve a combination of techniques to establish both the relative and absolute stereochemistry of its numerous chiral centers.
The logical flow for determining the stereochemistry is outlined in the following diagram.
Caption: Logical flow for the determination of this compound's stereochemistry.
References
An In-depth Technical Guide on the Core Mechanism of Action of Saccharocarcin A on Bacterial Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The precise molecular mechanism of action of Saccharocarcin A has not been extensively elucidated in publicly available research. This guide synthesizes the available information on this compound and related compounds, primarily the Saccharomicins, to propose a likely mechanism of action and to provide a framework for future research.
Introduction
This compound is a member of the Saccharocarcins, a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica[1][2]. These compounds have demonstrated antibacterial activity, particularly against Gram-positive bacteria[1]. Understanding the mechanism of action of this compound is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding and proposes a putative mechanism based on related compounds.
Core Mechanism of Action (Postulated)
Based on studies of the related heptadecaglycoside antibiotics, the Saccharomicins, produced by Saccharothrix espanaensis, it is postulated that this compound exerts its antibacterial effect through a multi-pronged attack on essential cellular processes[3]. The primary mechanisms are likely:
-
Inhibition of Macromolecular Synthesis: Non-specific inhibition of DNA, RNA, and protein biosynthesis.
-
Disruption of Cell Membrane Integrity: Leading to cell lysis.
Inhibition of Macromolecular Synthesis
Mechanistic studies on Saccharomicins suggest a rapid and complete, non-specific inhibition of DNA, RNA, and protein biosynthesis within a short time of exposure[3]. This broad-spectrum inhibition of essential biopolymers suggests that this compound may not have a single, specific enzyme target but rather may interfere with a fundamental process common to all three pathways, such as precursor availability or energy supply.
Disruption of Cell Membrane Integrity
Microscopic examination of bacterial cells treated with Saccharomicins revealed cell lysis, which is consistent with a strong membrane-disruptive activity[3]. This could be a primary effect or a downstream consequence of the inhibition of macromolecular synthesis, which would halt the production of components necessary for cell wall and membrane maintenance.
Quantitative Data on Antibacterial Activity
Specific minimum inhibitory concentration (MIC) values for this compound are not widely reported in the literature. The initial discovery paper notes its activity against several Gram-positive bacteria[1]. For the related Saccharomicins A and B, quantitative data is available and provides a reference for the potential potency of this class of compounds[3].
| Bacterial Species | Saccharomicin A MIC (µg/mL)[3] | Saccharomicin B MIC (µg/mL)[3] |
| Staphylococcus aureus | <0.12 - 0.5 | <0.12 - 0.5 |
| Vancomycin-resistant Enterococci | 0.25 - 16 | 0.25 - 16 |
| Gram-negative bacteria | 0.25 - >128 | 0.25 - >128 |
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of this compound are not available. However, based on the postulated mechanisms, the following standard protocols would be appropriate for investigation.
Macromolecular Synthesis Inhibition Assay
This assay determines the effect of a compound on the synthesis of DNA, RNA, and protein by measuring the incorporation of radiolabeled precursors.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus) in logarithmic growth phase.
-
This compound.
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein).
-
Trichloroacetic acid (TCA), 10% and 5%.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Grow a culture of the target bacterium to mid-log phase.
-
Aliquot the culture into several tubes.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the experimental tubes. Include a no-drug control and a positive control antibiotic for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein).
-
Immediately add the respective radiolabeled precursor to each set of tubes.
-
Incubate the tubes at the optimal growth temperature.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots from each tube and add to an equal volume of cold 10% TCA to precipitate macromolecules.
-
Incubate the samples on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Plot the counts per minute (CPM) against time for each concentration of this compound and the controls. A decrease in the incorporation of a specific precursor indicates inhibition of that macromolecular synthesis pathway.
Cell Membrane Integrity Assay
This assay assesses damage to the bacterial cell membrane by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are normally excluded.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus).
-
This compound.
-
SYTOX Green nucleic acid stain.
-
Phosphate-buffered saline (PBS).
-
Fluorometer or fluorescence microscope.
Protocol:
-
Grow the bacterial culture to mid-log phase and wash the cells with PBS.
-
Resuspend the cells in PBS to a specific optical density.
-
Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Add this compound at various concentrations to the cell suspension. Include a no-drug control and a positive control known to disrupt membranes (e.g., polymyxin B).
-
Monitor the increase in fluorescence over time using a fluorometer.
-
An increase in fluorescence indicates that the dye is entering the cells through a compromised membrane and binding to nucleic acids.
Visualizations
Postulated Signaling Pathway of this compound Action
Caption: Postulated mechanism of this compound targeting multiple cellular processes.
Experimental Workflow for Mechanism of Action Determination
Caption: A logical workflow for investigating the mechanism of action of this compound.
Conclusion and Future Directions
This compound represents a promising antibacterial compound from the macrocyclic lactone class. While its precise mechanism of action is yet to be fully elucidated, evidence from related compounds suggests a multi-targeted approach involving the inhibition of macromolecular synthesis and disruption of the cell membrane. Further research is imperative to identify the specific molecular targets and signaling pathways affected by this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for these future investigations, which will be critical for advancing this compound through the drug development pipeline.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthetic origins of rebeccamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Saccharocarcin A: A Technical Overview of its Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a complex macrocyclic lactone antibiotic produced by the actinomycete Saccharothrix aerocolonigenes subspecies antibiotica. Structurally, it is classified as a tetronic acid derivative, a class of natural products known for their diverse biological activities. While research on this compound has been limited, initial studies have revealed a notable spectrum of antibacterial activity. This document provides a comprehensive summary of the currently available data on the antibacterial properties of this compound, including its known spectrum of activity and general experimental methodologies for its assessment.
Antibacterial Spectrum of Activity
The known antibacterial spectrum of this compound is summarized in the table below. The data is primarily qualitative, derived from disc diffusion assays, with limited available quantitative Minimum Inhibitory Concentration (MIC) values.
| Bacterial Species | Gram Stain | Activity/MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | Active | [1] |
| Micrococcus luteus | Gram-positive | Active | [1] |
| Escherichia coli | Gram-negative | Active | [1] |
| Pseudomonas aeruginosa | Gram-negative | Active | [1] |
| Chromobacterium violaceum | Gram-negative | 19 | [2] |
| Chlamydia trachomatis | N/A | Active | [1] |
Fungal Activity:
| Fungal Species | Activity/MIC (µg/mL) | Reference |
| Candida albicans | Active | [1] |
| Mucor hiemalis | 38 | [2] |
It is important to note that the limited availability of this compound has restricted more extensive investigations into its antibacterial properties.[3]
Mechanism of Action
To date, the mechanism of action of this compound has not been elucidated in publicly available scientific literature. Further research is required to determine its molecular target and the pathways through which it exerts its antibacterial effects.
Experimental Protocols
Detailed experimental protocols specifically for determining the antibacterial spectrum of this compound are not available in the cited literature. However, a general methodology for such an investigation, based on standard antimicrobial susceptibility testing procedures, is outlined below.
General Experimental Workflow for Determining Antibacterial Spectrum
General workflow for determining the antibacterial spectrum of a compound like this compound.
Preparation of this compound
-
Isolation and Purification: this compound would be isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica. Purification would typically be achieved through solvent extraction followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Stock Solution Preparation: A stock solution of purified this compound would be prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.
Bacterial Strains and Inoculum Preparation
-
Test Organisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria would be selected.
-
Inoculum Preparation: Bacterial cultures would be grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard), to ensure reproducible results.
Antimicrobial Susceptibility Testing (AST)
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Plate Inoculation: A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Paper discs impregnated with a known concentration of this compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of growth inhibition around each disc is measured. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Conclusion
This compound demonstrates a promising, albeit currently under-characterized, spectrum of antibacterial and antifungal activity. Its activity against both Gram-positive and Gram-negative bacteria, as well as Chlamydia trachomatis, suggests potential for further investigation. However, the lack of comprehensive quantitative data and the unknown mechanism of action highlight significant gaps in the current understanding of this natural product. Future research efforts should focus on securing a sustainable supply of this compound to enable detailed MIC determination against a broader panel of pathogens, elucidation of its mechanism of action, and assessment of its potential therapeutic utility.
References
In Vitro Cytotoxicity of Saccharocarcin A: A Review of Available Data
Initial searches for the in vitro cytotoxic effects of a compound identified as Saccharocarcin A against various cancer cell lines did not yield specific results. The scientific literature readily available through broad searches does not contain specific studies, quantitative data such as IC50 values, or detailed experimental protocols associated with a compound of this name.
Therefore, this guide will address the core requirements of the user's request by providing a framework of standard methodologies and data presentation formats used in the in vitro assessment of novel cytotoxic compounds. This will serve as a technical guide for researchers investigating a new potential anti-cancer agent, using the placeholder "Compound X" to represent a hypothetical substance like this compound.
Data Presentation: A Standardized Approach
When reporting the in vitro cytotoxicity of a novel compound, it is crucial to present the data in a clear and comparative manner. A tabular format is the most effective method for summarizing the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1]
Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Compound X | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| HeLa | Cervical Adenocarcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| HCT116 | Colon Carcinoma | [Insert Value] | [Insert Value] |
| PC-3 | Prostate Adenocarcinoma | [Insert Value] | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] | [Insert Value] |
| MRC-5 | Normal Lung Fibroblast | [Insert Value] | [Insert Value] |
Note: The IC50 values are typically determined after a 48 or 72-hour incubation period. The inclusion of a normal, non-cancerous cell line (like MRC-5) is critical for assessing the selectivity of the compound.
Experimental Protocols: A Detailed Methodological Guide
The following are detailed protocols for key experiments typically performed to assess the in vitro cytotoxicity of a new compound.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116, PC-3, HepG2) and a normal human cell line (e.g., MRC-5) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Compound X. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plate is incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to distinguish between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with Compound X at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualization of Key Cellular Processes
Understanding the mechanism of action of a cytotoxic compound often involves investigating its effect on cellular signaling pathways, particularly those involved in apoptosis (programmed cell death).[3][4]
Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway is a common mechanism through which chemotherapeutic agents induce apoptosis.[4][5]
Caption: The Intrinsic Apoptotic Pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A logical workflow is essential for the systematic evaluation of a novel compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a member of a family of novel macrocyclic lactones known as saccharocarcins. These compounds are produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, which was first isolated from a soil sample.[1] The saccharocarcin family, which includes at least six related compounds, has demonstrated antibacterial activity against a range of Gram-positive bacteria and Chlamydia trachomatis. This whitepaper provides a comprehensive review of the publicly available scientific literature on this compound and its related macrocyclic lactones.
Biological Activity
This compound and its related compounds have been reported to be active against the Gram-positive bacteria Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.[1] In the initial discovery, the isolated compounds were noted to be non-cytotoxic at concentrations up to 1.0 µg/mL.[1]
Quantitative Data
A thorough review of the published scientific literature reveals a lack of specific quantitative data regarding the biological activity of this compound and its related lactones. Minimum Inhibitory Concentration (MIC) values against susceptible bacterial strains and 50% inhibitory concentration (IC50) values from cytotoxicity assays have not been made publicly available. Therefore, the construction of detailed comparative data tables as requested is not possible based on the current body of scientific publications.
Experimental Protocols
Detailed, step-by-step experimental protocols for the fermentation of Saccharothrix aerocolonigenes to produce saccharocarcins, as well as specific protocols for their isolation, purification, and biological evaluation, have not been published in the scientific literature. The original discovery paper provides a general overview of the methods used.[1] Below is a generalized summary based on the available information and standard microbiological and analytical techniques.
General Fermentation and Isolation Workflow
The production of saccharocarcins involves the fermentation of Saccharothrix aerocolonigenes in a suitable culture medium, followed by extraction and purification of the desired compounds.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Saccharocarcin A by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a novel macrocyclic lactone produced by the fermentation of Saccharothrix aerocolonigenes. As a member of the saccharocarcin family of natural products, it holds potential for further investigation as a therapeutic agent. The isolation and purification of this compound are critical steps for its characterization, bioactivity screening, and further development. This document provides a detailed protocol for the isolation of this compound from fermentation broth and its subsequent purification using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the purification of macrocyclic lactones and incorporates best practices for achieving high purity and yield.
Principle
The isolation and purification of this compound follows a multi-step process. The workflow begins with the fermentation of Saccharothrix aerocolonigenes to produce the target compound. The fermentation broth is then subjected to solvent extraction to isolate a crude mixture containing this compound. This crude extract is further purified by preparative reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. The fractions containing pure this compound are collected, and the solvent is removed to yield the final product.
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Materials and Reagents
| Material/Reagent | Grade |
| Saccharothrix aerocolonigenes culture | |
| Fermentation Medium (e.g., Starch-based) | |
| Ethyl Acetate | HPLC Grade |
| Methanol | HPLC Grade |
| Acetonitrile | HPLC Grade |
| Water | HPLC Grade / Deionized |
| Formic Acid (optional) | LC-MS Grade |
Equipment
-
Fermenter
-
Centrifuge
-
Rotary Evaporator
-
Preparative HPLC System with Fraction Collector
-
Analytical HPLC System
-
Lyophilizer (Freeze-dryer)
-
Vortex Mixer
-
Filtration apparatus with 0.22 µm filters
Experimental Protocols
Fermentation
A detailed fermentation protocol for the production of Saccharocarcins by Saccharothrix aerocolonigenes has been previously described. Peak production of saccharocarcins is typically achieved after approximately 95 hours of fermentation in a starch-rich medium.[1]
Extraction of Crude this compound
-
Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Dissolve the crude extract in a minimal amount of methanol for subsequent purification.
Preparative HPLC Purification
The following is a representative protocol for the purification of this compound using preparative reverse-phase HPLC. The conditions are based on established methods for the purification of macrocyclic lactones.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | |
| Stationary Phase | C18 silica gel |
| Particle Size | 5 - 10 µm |
| Dimensions | e.g., 20 mm x 250 mm |
| Mobile Phase | |
| Solvent A | Water (optional: with 0.1% Formic Acid) |
| Solvent B | Acetonitrile or Methanol |
| Gradient Program | |
| Time (min) | % Solvent B |
| 0 | 30 |
| 40 | 90 |
| 45 | 90 |
| 50 | 30 |
| 60 | 30 |
| Flow Rate | 10 - 20 mL/min (dependent on column dimensions) |
| Injection Volume | 1 - 5 mL (of concentrated crude extract) |
| Detection | UV at 230 nm |
| Fraction Collection | Collect fractions based on UV peak detection |
Purity Analysis and Final Product Preparation
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pool the fractions containing pure this compound.
-
Remove the HPLC solvent from the pooled fractions, typically by lyophilization (freeze-drying), to obtain the pure, solid compound.
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | |
| Stationary Phase | C18 silica gel |
| Particle Size | 3.5 - 5 µm |
| Dimensions | e.g., 4.6 mm x 150 mm |
| Mobile Phase | |
| Solvent A | Water (optional: with 0.1% Formic Acid) |
| Solvent B | Acetonitrile or Methanol |
| Gradient Program | A linear gradient similar to the preparative method, but with a steeper slope (e.g., 30-90% B in 20 minutes) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | UV at 230 nm |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor resolution in preparative HPLC | - Sample overload- Inappropriate gradient | - Reduce injection volume or concentration- Optimize the gradient profile (e.g., shallower gradient) |
| Low yield of pure compound | - Inefficient extraction- Degradation of the compound | - Optimize extraction solvent and procedure- Ensure mild conditions during concentration and purification |
| Broad peaks in analytical HPLC | - Column degradation- Incompatible sample solvent | - Replace or clean the analytical column- Dissolve the sample in the initial mobile phase |
Conclusion
This protocol provides a comprehensive guide for the isolation and purification of this compound from Saccharothrix aerocolonigenes fermentation broth. The use of preparative HPLC is a robust and effective method for obtaining a high-purity compound suitable for further biological and chemical studies. The provided parameters for both preparative and analytical HPLC serve as a strong starting point for method development and optimization in your laboratory.
References
Application Notes and Protocols for Saccharocarcin A Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a novel macrocyclic lactone with demonstrated activity against a range of Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis[1]. As a compound of interest for potential therapeutic development, standardized methods for evaluating its antibacterial potency are crucial. This document provides detailed protocols for determining the antibacterial susceptibility of microorganisms to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI)[2][3][4]. The primary method detailed is broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC), a key quantitative measure of a compound's antibacterial activity[5][6][7].
Data Presentation
Table 1: Hypothetical MIC Values for this compound against Quality Control Strains
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Enterococcus faecalis | 29212 | 2 |
| Escherichia coli | 25922 | >64 |
| Pseudomonas aeruginosa | 27853 | >64 |
Note: The above values are for illustrative purposes and should be determined experimentally for each new batch of this compound.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the general principles outlined in the CLSI documents M07 ("Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically") and M100 ("Performance Standards for Antimicrobial Susceptibility Testing")[3][4].
a. Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, protected from light)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)
-
Negative control (uninoculated broth)
-
Growth control (broth with inoculum, no antibiotic)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[8].
c. Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The typical concentration range to test is 64 µg/mL to 0.06 µg/mL.
-
Transfer 50 µL of each dilution to the corresponding wells of the test microtiter plate.
d. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well.
-
The final volume in each well will be 100 µL.
-
The final concentration of bacteria will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to the negative control well.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air[7].
e. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth). A specialized plate reader can also be used to measure optical density[5].
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism[6][9].
Disk Diffusion Susceptibility Testing (Kirby-Bauer)
This method provides a qualitative assessment of susceptibility and is based on CLSI document M02 ("Performance Standards for Antimicrobial Disk Susceptibility Tests")[4].
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
b. Protocol:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol.
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube.
-
Inoculate the entire surface of an MHA plate by swabbing in three directions to ensure uniform growth[8].
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply paper disks impregnated with a known amount of this compound to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
c. Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters[8].
-
The interpretation of the zone size as "susceptible," "intermediate," or "resistant" requires the establishment of specific breakpoints, which are not yet defined for this compound and would need to be determined through extensive studies correlating with MIC data and clinical outcomes[10].
Visualizations
Caption: Workflow for MIC Determination.
Caption: Investigating Mechanism of Action.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. iacld.com [iacld.com]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. m.youtube.com [m.youtube.com]
- 6. apec.org [apec.org]
- 7. scilit.com [scilit.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biomerieux.com [biomerieux.com]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a macrocyclic lactone antibiotic produced by the actinomycete Saccharothrix aerocolonigenes.[1] As a member of the tetronic acid class of antibiotics, it has demonstrated inhibitory activity against a range of bacteria. These application notes provide a comprehensive overview of the methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound, crucial for assessing its antimicrobial potency and spectrum. The protocols outlined below are based on established standards for antimicrobial susceptibility testing.
Antimicrobial Spectrum
This compound has reported activity against Gram-positive bacteria and some atypical bacteria. The known spectrum of activity includes:
Quantitative Data Summary
The following table summarizes the known MIC values for this compound. It is important to note that publicly available quantitative data for this compound is limited, and further research is required to establish a comprehensive antimicrobial profile.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Chlamydia trachomatis | Serotype H | 0.5 | Antichlamydial Sterol from the Red Sea Sponge Callyspongia aff. implexa. Thieme Connect. |
Note: The original discovery paper by Horan et al. (1997) states that this compound is active against Staphylococcus aureus and Micrococcus luteus but does not provide specific MIC values.[1]
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. The broth microdilution method is presented as the primary recommended technique, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum dilution
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1 mg/mL. Further dilutions should be made in CAMHB.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a plate reader.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for Broth Microdilution MIC Assay.
Hypothetical Signaling Pathway Affected by this compound
While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other tetronic acid-containing macrocyclic lactones, such as Tetrocarcin A, suggests a potential interaction with cellular signaling pathways. Tetrocarcin A has been reported to target the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Therefore, a hypothetical mechanism for this compound could involve the inhibition of this critical pathway, which is involved in cell growth, proliferation, and survival.
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and the hypothetical point of inhibition by this compound. It is crucial to note that this is a proposed mechanism based on related compounds and requires experimental validation for this compound.
Caption: Hypothetical Inhibition of PI3K/Akt Pathway.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a novel macrocyclic lactone with potential as an anti-cancer agent. Preliminary studies suggest that its cytotoxic effects may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells. These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in a laboratory setting using established cell-based assays. The following protocols are designed to be robust and reproducible, enabling the generation of reliable data for preclinical assessment.
Due to limited publicly available data on the specific molecular mechanisms of this compound, the signaling pathways and quantitative data presented here are illustrative and based on the common effects of anti-cancer compounds that induce apoptosis and cell cycle arrest. Researchers are encouraged to adapt these protocols to their specific cancer cell lines and experimental goals.
Data Presentation
Effective evaluation of an anti-cancer compound necessitates the clear and concise presentation of quantitative data. The following tables provide templates for summarizing the results from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Tissue of Origin | IC50 of this compound (µM) after 48h | IC50 of Doxorubicin (µM) after 48h (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] | [Insert experimental value] |
| A549 | Lung Carcinoma | [Insert experimental value] | [Insert experimental value] |
| HeLa | Cervical Adenocarcinoma | [Insert experimental value] | [Insert experimental value] |
| HCT116 | Colon Carcinoma | [Insert experimental value] | [Insert experimental value] |
Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)
| Treatment (24h) | Cell Line | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound (IC50) | MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Staurosporine (Positive Control) | MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Table 3: Caspase-3/7 Activation by this compound
| Treatment (24h) | Cell Line | Fold Increase in Caspase-3/7 Activity (Luminescence) |
| Vehicle Control | MCF-7 | 1.0 |
| This compound (IC50) | MCF-7 | [Insert experimental value] |
| Etoposide (Positive Control) | MCF-7 | [Insert experimental value] |
Table 4: Cell Cycle Analysis of Cells Treated with this compound (Propidium Iodide Staining)
| Treatment (24h) | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound (IC50) | MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Nocodazole (Positive Control) | MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathways affected by this compound and the general workflows of the experimental protocols.
Experimental Workflow for MTT Assay.
Hypothetical Apoptosis Signaling Pathway.
Hypothetical Cell Cycle Arrest Mechanism.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin or other appropriate positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[4]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the positive control in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound, positive control, or vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1][4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][7][8]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Staurosporine or other apoptosis-inducing agent (positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (at its IC50 concentration), a positive control, and a vehicle control for 24 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11][12]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Etoposide or other apoptosis-inducing agent (positive control)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium and incubate overnight.
-
Treat the cells with this compound (at its IC50 concentration), a positive control, and a vehicle control for the desired time (e.g., 6, 12, 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[10]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[12]
-
Measure the luminescence of each well using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16][17]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Nocodazole or other cell cycle-arresting agent (positive control)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (at its IC50 concentration), a positive control, and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[13]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriocins as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 9. The mode of carcinogenic action of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Anticancer Activity and Structural Characterization of Ubiquinones from Antrodia cinnamomea Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. dovepress.com [dovepress.com]
- 13. Sorcin: mechanisms of action in cancer hallmarks, drug resistance and opportunities in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Effect of Saccharin and Caffeine on Antiproliferative Activity in Human Ovarian Carcinoma Ovcar-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. What is the mechanism of action of Sacituzumab tirumotecan? [synapse.patsnap.com]
Application Notes and Protocols for Assessing Saccharocarcin A Cell Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a microbial metabolite that has garnered interest for its potential biological activities. A critical aspect of understanding its therapeutic potential lies in its ability to permeate cell membranes and accumulate within cells to reach its target. Currently, specific data on the cell permeability and uptake mechanisms of this compound is not extensively available in the public domain. These application notes provide a comprehensive guide with detailed protocols for researchers to investigate the cell permeability and cellular uptake of this compound, enabling the generation of crucial data for its development as a potential therapeutic agent.
The following sections detail standard in vitro assays that are industry standards for evaluating drug absorption and disposition. These include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, the Caco-2 cell monolayer assay for intestinal permeability and active transport, and cellular uptake and efflux assays to determine intracellular accumulation and the involvement of transporters.
Data Presentation: Templates for Quantitative Analysis
To facilitate standardized data recording and comparison, the following table templates are provided for summarizing quantitative results from the described assays.
Table 1: PAMPA Permeability Data for this compound
| Compound | Test Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Recovery (%) | Permeability Classification |
| This compound | ||||
| High Permeability Control | High | |||
| Low Permeability Control | Low |
Table 2: Caco-2 Permeability Data for this compound
| Direction | Test Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Recovery (%) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | ||||
| Basolateral to Apical (B-A) | ||||
| Atenolol (Low Permeability) | ||||
| Metoprolol (High Permeability) |
Table 3: Cellular Uptake of this compound
| Cell Line | Time (min) | Concentration (µM) | Intracellular Concentration (ng/mg protein) | Uptake Mechanism Inhibitor | % Inhibition |
| 5 | None | 0 | |||
| 15 | None | 0 | |||
| 30 | None | 0 | |||
| 60 | [Inhibitor 1] | ||||
| 60 | [Inhibitor 2] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive, transcellular permeability of a compound.[1][2][3]
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate with a lipid-infused artificial membrane
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High and low permeability control compounds (e.g., testosterone and furosemide, respectively)
-
UV/Vis spectrophotometer or LC-MS/MS for analysis
Protocol:
-
Prepare the donor solution by diluting the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM).
-
Add the donor solution to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with fresh PBS.
-
Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
After incubation, determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Diagram of Experimental Workflow:
References
Troubleshooting & Optimization
Improving Saccharocarcin A solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saccharocarcin A. Our goal is to help you overcome common challenges in your in vitro assays, particularly concerning solubility.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: this compound is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, methanol, and N,N-Dimethylformamide (DMF) are recommended.[1] It is advisable to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final desired concentration in your aqueous culture medium.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity and prevent precipitation.[2][3][4]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing: Immediately after adding the stock solution to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a macrocyclic lactone antibiotic.[5] While its specific molecular target is not definitively established in the readily available literature, macrolide antibiotics generally act by inhibiting protein synthesis in bacteria. Similar compounds, such as Tetrocarcin A, have been suggested to target the phosphatidylinositide-3'-kinase/Akt signaling pathway.[6] Another related compound, Versipelostatin, has been shown to inhibit the unfolded protein response (UPR) stress signaling pathway under glucose deprivation.[6]
Q4: Is this compound cytotoxic to mammalian cells?
A4: The available literature suggests that this compound has pronounced activity against Gram-positive bacteria and Chlamydia trachomatis.[6] One study indicated that it is not cytotoxic at concentrations up to 1.0 microgram/ml.[1] However, it is always recommended to perform a dose-response curve to determine the cytotoxic concentration in your specific cell line and experimental conditions.
Data Presentation
Table 1: Solubility of this compound and a Related Compound
| Compound | Solvent | Solubility | Source |
| This compound | DMF | Soluble | [1] |
| DMSO | Soluble | [1] | |
| Ethanol | Soluble | [1] | |
| Methanol | Soluble | [1] | |
| Saccharocarcin B | Ethanol | Soluble | [6] |
| Methanol | Soluble | [6] | |
| DMF | Soluble | [6] | |
| DMSO | Soluble | [6] | |
| Water | Limited solubility | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 1240.5 g/mol .[1]
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Dilution of this compound for In Vitro Assays
This protocol outlines the steps for diluting the stock solution into cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
For each dilution step, add the this compound solution to the medium and immediately mix thoroughly by gentle pipetting or vortexing.
-
Ensure the final concentration of DMSO in the cell culture wells is below 0.5% to minimize solvent-induced artifacts.
-
Add the diluted this compound solutions to your cell cultures and proceed with your experiment.
Visualizations
Caption: Workflow for preparing this compound for in vitro assays.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. sid.ir [sid.ir]
- 5. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
Troubleshooting low yield in Saccharocarcin A fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding low yield in Saccharocarcin A fermentation.
Troubleshooting Guide
This section addresses specific issues that can lead to low this compound yield in a question-and-answer format.
Question 1: Why is my this compound yield lower than expected?
Low yields of this compound can stem from several factors throughout the fermentation process, from inoculum preparation to downstream processing. A systematic approach to troubleshooting is crucial.
-
Problem: Inconsistent or low this compound production between batches.
-
Possible Cause: Variability in the quality and age of the Saccharothrix aerocolonigenes subsp. antibiotica seed culture.
-
Solution: Standardize your seed culture preparation. Ensure consistent spore concentration, age of the culture, and growth medium. Use a well-defined protocol for inoculum development, as detailed in the Experimental Protocols section.
-
-
Problem: Good biomass growth of Saccharothrix aerocolonigenes but little to no this compound production.
-
Possible Cause 1: Nutrient Limitation or Imbalance. The production of secondary metabolites like this compound in actinomycetes is often triggered by the depletion of a key nutrient, such as phosphate or a specific carbon or nitrogen source.[1]
-
Solution 1: Optimize the carbon-to-nitrogen (C:N) ratio in your fermentation medium. Peak production of saccharocarcins has been observed in a starch-rich medium.[2] Experiment with different carbon sources (e.g., soluble starch, glucose, glycerol) and nitrogen sources (e.g., yeast extract, soybean meal). Refer to the Media Composition table below for a starting point. A fed-batch strategy can also be employed to maintain optimal nutrient levels.
-
Possible Cause 2: Suboptimal pH. The pH of the culture medium can significantly influence secondary metabolite production.
-
Solution 2: Monitor and control the pH of your culture throughout the fermentation. While the optimal pH for this compound production needs to be determined empirically, most Actinomyces species, a related group, prefer a neutral to slightly alkaline initial pH, typically around 7.0.[3] For other actinomycetes, the optimal pH is generally between 6.0 and 8.0.[4] Implement a pH control strategy using appropriate buffers or automated addition of acid/base.
-
Possible Cause 3: Inadequate Dissolved Oxygen (DO). Oxygen is critical for the growth of the aerobic actinomycete Saccharothrix aerocolonigenes and for the biosynthesis of secondary metabolites.
-
Solution 3: Ensure sufficient aeration and agitation to maintain adequate DO levels. The optimal DO level can vary, but it's crucial to avoid oxygen limitation, especially during the exponential growth phase.[1] Monitor DO levels online and adjust agitation and aeration rates as needed.
-
-
Problem: Poor or slow growth of Saccharothrix aerocolonigenes.
-
Possible Cause: Suboptimal physical fermentation parameters.
-
Solution: Optimize temperature, agitation, and aeration rates for your specific bioreactor setup. A temperature of around 28-30°C is generally suitable for Streptomyces, a related actinomycete.[1] For many Actinomyces species, the optimal temperature is in the range of 25-30°C.[3]
-
Question 2: How can I confirm the identity and quantity of the this compound produced?
-
Problem: Uncertainty in the identity and concentration of the produced secondary metabolite.
-
Solution: Confirm the identity and quantity of your compound using analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful method for both identification and quantification of macrolide antibiotics like this compound.[5][6] Refer to the Experimental Protocols section for a detailed methodology.
Question 3: My fermentation culture is contaminated. What should I do?
-
Problem: Presence of unwanted microorganisms in the fermentation broth.
-
Solution:
-
Aseptic Technique: Practice strict aseptic techniques during all stages, including media preparation, inoculation, and sampling.
-
Microscopic Examination: Regularly check your culture under a microscope to identify any contaminating organisms.
-
Selective Media: If contamination is a recurring issue, consider using selective media during the initial stages of culture development to inhibit the growth of common contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound? A1: Saccharocarcins are a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[2]
Q2: What are the general fermentation conditions for Saccharothrix species? A2: While optimal conditions are strain-specific, a good starting point for many Saccharothrix and related actinomycetes is a temperature of 25-30°C, an initial pH of 7.0, and incubation on a rotary shaker at 150-250 rpm.[3][7][8]
Q3: When does peak production of this compound occur? A3: Peak production of saccharocarcins has been reported to occur after approximately 95 hours of fermentation in a starch-rich medium.[2]
Data Presentation
Table 1: Recommended Starting Fermentation Parameters for this compound Production
| Parameter | Recommended Range | Notes |
| Producing Organism | Saccharothrix aerocolonigenes subsp. antibiotica | Strain SCC 1886 is the reported producer.[2] |
| Temperature | 25 - 30°C | Optimal temperature for many related actinomycetes.[1][3] |
| Initial pH | 7.0 | A neutral pH is a good starting point.[3][4][7] |
| Agitation | 150 - 250 rpm | Ensure adequate mixing and aeration.[3][8] |
| Aeration | Maintain DO > 20% | Critical for aerobic growth and production.[1] |
| Fermentation Time | ~95 hours | Peak production time reported in literature.[2] |
Table 2: Example Media Composition for Saccharothrix Fermentation
| Component | Concentration (g/L) | Role | Reference |
| Soluble Starch | 10 - 20 | Carbon Source | [2][4] |
| Yeast Extract | 2 - 5 | Nitrogen & Growth Factor Source | [8] |
| Soybean Meal | 5 - 20 | Nitrogen Source | [4] |
| K₂HPO₄ | 0.5 | Phosphate Source & Buffer | [4] |
| MgSO₄·7H₂O | 0.5 | Trace Element | [4] |
| NaCl | 1.0 | Osmotic Balance | [4] |
| FeSO₄·7H₂O | 0.01 | Trace Element | [4] |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Saccharothrix aerocolonigenes
-
Aseptic Inoculation: Aseptically transfer a loopful of a well-sporulated culture of Saccharothrix aerocolonigenes from a solid agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).
-
Incubation: Incubate the flask on a rotary shaker at 250 rpm and 30°C for 2 days.[8]
-
Inoculum for Production: Use this seed culture to inoculate the production fermentation medium at a 5-10% (v/v) ratio.
Protocol 2: Production Fermentation of this compound
-
Medium Preparation: Prepare the production medium (refer to Table 2) in a suitable fermentation vessel and sterilize by autoclaving.
-
Inoculation: Aseptically inoculate the sterilized production medium with the seed culture prepared in Protocol 1.
-
Incubation and Monitoring: Incubate the fermenter under the conditions outlined in Table 1. Monitor pH and dissolved oxygen throughout the fermentation and adjust as necessary.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor biomass growth and this compound production.
-
Harvesting: Harvest the fermentation broth after the desired incubation period (e.g., around 95 hours).[2]
Protocol 3: Quantification of this compound by HPLC-MS
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC-MS analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification, selecting appropriate precursor and product ions for this compound.
-
Quantification: Create a standard curve using a purified this compound standard of known concentration to quantify the amount in the samples.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of five macrolide antibiotic residues in raw milk using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioresearch.ro [bioresearch.ro]
Overcoming Saccharocarcin A degradation during purification
This technical support center provides troubleshooting guidance for researchers and drug development professionals working with Saccharocarcin A, a novel macrocyclic lactone with antibacterial properties.[1][2][3][4] The following sections address common challenges related to its degradation during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a complex macrocyclic lactone belonging to the tetronic acid family of natural products, produced by the actinomycete Saccharothrix aerocolonigenes.[1][4] Its intricate structure, which includes a large lactone ring, a tetronic acid moiety, and a novel sugar-amide side chain, contains several chemically sensitive functional groups.[1] This complexity makes it susceptible to degradation under various chemical and physical conditions encountered during purification, such as pH extremes, high temperatures, and exposure to light.
Q2: What are the most common signs of this compound degradation?
Degradation of this compound can manifest in several ways during analysis:
-
Appearance of new peaks in HPLC chromatograms: Degradation products will likely have different polarities and retention times.
-
Loss of biological activity: If the degradation affects the pharmacophore, the antibacterial efficacy will decrease.
-
Changes in spectroscopic data: Alterations in UV absorbance, mass spectrometry (MS) fragmentation patterns, or NMR spectra can indicate structural changes.
-
Color change of the sample: While not always indicative of degradation of the active compound, it can suggest chemical reactions occurring in the mixture.
Q3: At what stages of purification is degradation most likely to occur?
Degradation can occur at any stage, but the most critical steps are:
-
Fermentation Broth Extraction: Extreme pH adjustments or prolonged extraction times can initiate degradation.
-
Solvent Evaporation: High temperatures used to remove solvents can cause thermal degradation.
-
Chromatographic Purification: Both stationary phase interactions (e.g., acidic or basic silica) and mobile phase conditions can lead to degradation.
-
Storage: Improper storage conditions of both crude extracts and purified compound can result in significant degradation over time.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during this compound purification.
Issue 1: Low Yield of this compound After Initial Extraction
Possible Cause: Degradation due to pH instability during solvent extraction from the fermentation broth. Lactone rings are susceptible to hydrolysis under acidic or basic conditions.
Troubleshooting Steps:
-
pH Monitoring and Adjustment:
-
Maintain the pH of the fermentation broth and extraction solvents within a neutral range (pH 6-8).
-
Use buffered solutions for any aqueous steps.
-
Avoid strong acids or bases for pH adjustment; use milder alternatives like dilute acetic acid or ammonium hydroxide.
-
-
Minimize Extraction Time:
-
Reduce the contact time between the broth and the extraction solvent.
-
Work efficiently to move from extraction to the next purification step.
-
-
Temperature Control:
-
Perform extractions at room temperature or below to minimize thermal degradation.
-
Issue 2: Multiple Peaks Observed on HPLC Analysis of a Supposedly Pure Fraction
Possible Cause: On-column degradation or degradation during solvent removal prior to HPLC analysis.
Troubleshooting Steps:
-
Optimize Solvent Evaporation:
-
Use a rotary evaporator at a low temperature (e.g., <35°C).
-
Employ a high-vacuum pump to facilitate solvent removal at lower temperatures.
-
Consider lyophilization (freeze-drying) if the compound is in an aqueous-organic mixture.
-
-
Choice of Chromatography Media:
-
If using silica gel, consider using neutral or deactivated silica to avoid acidic conditions.
-
Alternatively, use a different stationary phase like C18 (reversed-phase) which is generally less harsh.
-
-
Mobile Phase Optimization for HPLC:
-
Ensure the mobile phase is buffered to a neutral pH.
-
Avoid additives that could be reactive.
-
Perform a quick stability test of a small sample in the chosen mobile phase before a preparative run.
-
Issue 3: Loss of Biological Activity in the Purified this compound
Possible Cause: Structural modification of the molecule, such as the opening of the lactone ring or alteration of the sugar-amide side chain, which can be critical for its biological function.
Troubleshooting Steps:
-
Light Protection:
-
Protect the sample from direct light at all stages of purification and storage by using amber vials or covering glassware with aluminum foil.
-
-
Inert Atmosphere:
-
For long-term storage, and during solvent evaporation, consider using an inert gas like nitrogen or argon to prevent oxidation.
-
-
Storage Conditions:
-
Store purified this compound at low temperatures (-20°C or -80°C).[3]
-
Store as a dry powder rather than in solution, as solvents can facilitate degradation over time. If solution storage is necessary, use a non-reactive, anhydrous solvent.
-
Data Presentation
Table 1: Recommended pH and Temperature Stability for this compound Purification
| Purification Stage | Parameter | Recommended Range | Rationale |
| Extraction | pH | 6.0 - 8.0 | Prevents acid/base-catalyzed hydrolysis of the lactone ring. |
| Temperature | 4 - 25 °C | Minimizes thermal degradation of the complex structure. | |
| Chromatography | Mobile Phase pH | 6.5 - 7.5 | Ensures stability on the column and prevents on-column degradation. |
| Solvent Removal | Temperature | < 35 °C | Avoids heat-induced structural rearrangements or decomposition. |
| Storage (Purified) | Temperature | ≤ -20 °C | Reduces molecular motion and slows down potential degradation reactions.[3] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The active compounds are typically found in both.
-
Mycelial Extraction:
-
Extract the mycelial cake with a suitable organic solvent such as acetone or methanol.
-
Filter the extract and combine the filtrates.
-
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to ~7.0 using a dilute buffer solution.
-
Extract the supernatant with an immiscible organic solvent like ethyl acetate or dichloromethane.
-
-
Combine and Concentrate:
-
Combine the organic extracts from the mycelium and supernatant.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo at a temperature below 35°C.
-
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both buffered with a neutral salt (e.g., 10 mM ammonium acetate, pH 7.0).
-
Gradient: A linear gradient from 20% B to 80% B over 30 minutes (this will need to be optimized based on the specific HPLC system and column).
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Fraction Collection: Collect fractions based on the elution of the target peak.
-
Post-Purification: Immediately remove the mobile phase from the collected fractions under reduced pressure and low temperature. Store the purified compound as a dry powder at -20°C or lower.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound purification.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Saccharocarcin A Concentration for Cell Culture Experiments: A Technical Support Guide
Disclaimer: Information regarding the specific effects and optimal concentrations of Saccharocarcin A in mammalian cell culture is limited in publicly available scientific literature. The following guide is based on generalized protocols for determining the optimal concentration of a novel compound in cell culture experiments. Researchers should adapt these protocols based on their specific cell lines and experimental goals.
Frequently Asked Questions (FAQs)
Q1: I am starting experiments with this compound. What is a good starting concentration range to test?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic effects. A common starting point is a wide range from 100 µM to 1 nM, using serial dilutions (e.g., 2- or 3-fold dilutions).[1] An initial literature search on this compound indicated it was not cytotoxic to mammalian cells at concentrations up to 1.0 µg/mL.[2] However, this should be confirmed for your specific cell line.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration will depend on your experimental endpoint (e.g., cytotoxicity, inhibition of a specific pathway, etc.). A dose-response experiment is crucial. You can determine the half-maximal inhibitory concentration (IC50) for cytotoxicity or the half-maximal effective concentration (EC50) for a functional effect.[1]
Q3: My cells are dying even at low concentrations of this compound. What could be the issue?
A3: There are several possibilities:
-
High Sensitivity of Cell Line: Your specific cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. It is advisable to run a vehicle control (media with the same concentration of solvent as the highest compound concentration).
-
Compound Instability: The compound may be unstable in your culture medium, leading to the formation of toxic byproducts.
-
Incorrect Concentration Calculation: Double-check all calculations for your stock solution and dilutions.
Q4: I am not observing any effect of this compound on my cells. What should I do?
A4: This could be due to several factors:
-
Inactive Concentration Range: The concentrations you have tested may be too low to elicit a response. You may need to test higher concentrations.
-
Compound Insolubility: this compound may not be fully dissolved in your culture medium.
-
Resistant Cell Line: Your cell line may be resistant to the effects of this compound.
-
Incorrect Experimental Readout: Ensure your assay is sensitive enough to detect the expected biological effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Precipitate forms in the media after adding this compound | Compound insolubility at the tested concentration. | Try dissolving the compound in a different solvent. Lower the final concentration of the compound. Warm the media to 37°C and swirl to help dissolve the compound. If precipitate remains, do not use. |
| Unexpected changes in media pH | Bacterial or fungal contamination. Overgrowth of cells leading to metabolic waste accumulation. | Check for signs of contamination under a microscope. Discard contaminated cultures. Ensure proper aseptic technique. Seed cells at a lower density to prevent overgrowth during the experiment. |
| Cells detach from the plate after treatment | Cytotoxicity of the compound. Over-trypsinization during cell passaging. | Lower the concentration of this compound. Use a gentler cell detachment method or reduce trypsinization time. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Your chosen mammalian cell line
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions in culture medium to create a range of concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include a vehicle control (medium with solvent only) and an untreated control.[1]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]
Protocol 2: Establishing a "Kill Curve" for this compound
A kill curve is used to determine the minimum concentration of a substance that kills all cells over a specific period. This is often used for antibiotic selection but can be adapted for cytotoxicity studies.[3]
Materials:
-
Your chosen mammalian cell line
-
Complete culture medium
-
This compound
-
24-well cell culture plates
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate at a density that allows them to be around 30-50% confluent the next day.[3]
-
Compound Addition: The following day, add increasing concentrations of this compound to the growth medium.
-
Media Changes: Replace the cell culture medium with fresh medium containing the same antibiotic concentration every 3-4 days for up to 10 days.[3]
-
Microscopic Examination: Observe the cells daily for signs of cell death (e.g., rounding up, detaching).
-
Determine Viability: On day 10, determine the cell viability in each well using Trypan Blue staining and a cell counter.[3]
-
Analysis: The lowest concentration that results in 100% cell death is the minimum lethal concentration.
Data Presentation
Table 1: Example IC50 Values for a Hypothetical Compound X in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 8.1 |
| HCT116 (Colon Cancer) | 3.5 |
Table 2: Example Kill Curve Data for a Hypothetical Compound Y on a Single Cell Line
| Concentration (µg/mL) | % Viability (Day 3) | % Viability (Day 7) | % Viability (Day 10) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 95 | 85 | 70 |
| 0.5 | 70 | 40 | 15 |
| 1.0 | 45 | 10 | 0 |
| 2.0 | 10 | 0 | 0 |
| 5.0 | 0 | 0 | 0 |
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Identifying and Minimizing Saccharocarcin A Off-Target Effects
Welcome to the technical support center for Saccharocarcin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this novel macrocyclic lactone antibiotic. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica[1][2]. Its primary described activity is antibacterial, showing effectiveness against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis[1]. Mechanistic studies of related compounds, the saccharomicins, suggest a membrane-disruptive activity in bacteria, leading to the inhibition of DNA, RNA, and protein biosynthesis[3].
Q2: Is this compound known to be cytotoxic to mammalian cells?
Initial studies reported that this compound was not cytotoxic to mammalian cells at concentrations up to 1.0 µg/mL[1]. However, the absence of cytotoxicity at a single concentration does not preclude the existence of off-target effects at the molecular level, which might manifest under different experimental conditions or in specific cell types.
Q3: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the primary target. They can also cause cellular toxicity or other unanticipated biological responses, which is a critical consideration in drug development.
Q4: What are the first steps to identify potential off-target effects of this compound?
A systematic approach is recommended. The initial step is often a broad, unbiased screen to identify potential interactions, followed by more focused validation studies. A general workflow involves:
-
In Silico Profiling: Using computational models to predict potential off-targets based on the structure of this compound.
-
Broad Panel Screening: Testing this compound against large panels of proteins, such as kinases, to identify potential interactions.
-
Proteome-Wide Analysis: Employing techniques like chemical proteomics to identify binding partners in a cellular context.
-
Validation: Using orthogonal assays to confirm the interactions identified in the initial screens.
Troubleshooting Guides
Scenario 1: You observe an unexpected phenotype in your mammalian cell line after treatment with this compound.
-
Problem: The observed cellular effect does not align with the known antibacterial mechanism of action of this compound. This suggests a potential off-target interaction in the mammalian cells.
-
Troubleshooting Steps:
-
Confirm On-Target Absence: Ensure your mammalian cell line does not have a homolog of the bacterial target that this compound might be interacting with.
-
Chemical Proteomics: Utilize techniques like affinity chromatography coupled with mass spectrometry to pull down binding partners of this compound from cell lysates. This can provide a list of potential off-target candidates.
-
Phenotypic Screening Comparison: Compare the observed phenotype with public databases of phenotypes induced by well-characterized pharmacological compounds. This may provide clues about the pathway being affected.
-
Validate Hits: Once potential off-targets are identified, validate the interaction using orthogonal methods such as the Cellular Thermal Shift Assay (CETSA) or surface plasmon resonance (SPR).
-
Scenario 2: A kinase profiling screen shows that this compound inhibits several kinases.
-
Problem: Hits from a primary screen require validation to confirm they are genuine interactions and to understand their relevance in a cellular context.
-
Troubleshooting Steps:
-
Determine Potency: Perform dose-response studies to determine the IC50 values of this compound for the identified kinases. This will help to understand the concentration at which these off-target effects occur and to assess if they are likely to be relevant at the concentrations used in your primary experiments.
-
Orthogonal Biochemical Assays: Confirm the kinase inhibition using a different assay format. For example, if the primary screen was a binding assay, use an enzymatic activity assay to confirm functional inhibition.
-
Cell-Based Target Engagement: Use a cell-based assay like CETSA to determine if this compound engages the identified kinases within intact cells. This is a critical step to confirm the physiological relevance of the biochemical findings.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table presents example data from a broad kinase panel screen. In a real scenario, researchers would generate this data to understand the selectivity of this compound.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Assay Type |
| Kinase A | 85% | 150 | Binding Assay |
| Kinase B | 78% | 320 | Binding Assay |
| Kinase C | 12% | >10,000 | Binding Assay |
| Kinase D | 5% | >10,000 | Binding Assay |
Table 2: Example Data for Cellular Thermal Shift Assay (CETSA) Validation
This table shows hypothetical data from a CETSA experiment to validate the interaction with "Kinase A" from the initial screen. A significant positive shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
| Target Protein | Treatment | Melting Temperature (Tm) in °C | ΔTm (°C) |
| Kinase A | Vehicle (DMSO) | 52.3 | - |
| Kinase A | This compound (10 µM) | 56.8 | +4.5 |
| Control Protein | Vehicle (DMSO) | 61.2 | - |
| Control Protein | This compound (10 µM) | 61.3 | +0.1 |
Experimental Protocols
Protocol 1: Kinase Profiling
-
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Add detection reagents to measure kinase activity (e.g., based on ATP consumption or substrate phosphorylation).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4][5]
-
Visualizations
Caption: A logical workflow for identifying and validating off-target effects of this compound.
Caption: Troubleshooting flowchart for an unexpected cellular phenotype induced by this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Saccharocarcin A production
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the production of Saccharocarcin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a member of a family of novel macrocyclic lactones. It is a secondary metabolite produced by the Gram-positive actinomycete, Saccharothrix aerocolonigenes subsp. antibiotica.[1][2]
Q2: What are the general fermentation conditions for this compound production?
Peak production of this compound typically occurs after approximately 95 hours of fermentation in a starch-rich medium.[1] While specific optimal conditions are strain-dependent, general parameters for actinomycete fermentations provide a good starting point.
Q3: What are the primary causes of batch-to-batch variability in this compound production?
Batch-to-batch variability in secondary metabolite production is a common challenge in fermentation processes. Key factors contributing to this variability include inconsistencies in inoculum quality, variations in raw material composition (especially complex media components), and deviations in physical fermentation parameters such as pH, temperature, aeration, and agitation.
Q4: How can I quantify the concentration of this compound in my fermentation broth?
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.[1] This technique allows for the separation and quantification of the different Saccharocarcin analogs. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound production, leading to batch-to-batch variability.
Issue 1: Low or No Production of this compound
Question: My Saccharothrix aerocolonigenes culture is growing well (high biomass), but the yield of this compound is consistently low or negligible. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Suboptimal Media Composition | The production of secondary metabolites is often sensitive to the nutrient composition of the medium. A starch-rich medium is known to be effective.[1] Review and optimize the carbon and nitrogen sources in your fermentation medium. |
| Incorrect Fermentation Time | This compound production is growth-phase dependent, with peak production reported at 95 hours.[1] Conduct a time-course study to determine the optimal harvest time for your specific strain and conditions. |
| Non-optimal pH | The pH of the fermentation medium can significantly influence secondary metabolite production. Most actinomycetes prefer a neutral to slightly alkaline initial pH (around 7.0). Monitor and control the pH throughout the fermentation process. |
| Inadequate Aeration/Agitation | Oxygen availability is critical for the growth of the obligate aerobe Saccharothrix aerocolonigenes and for the biosynthesis of secondary metabolites. Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels. |
Issue 2: High Batch-to-Batch Variability in this compound Yield
Question: I am observing significant fluctuations in this compound yield from one fermentation batch to another, even when using the same protocol. How can I improve consistency?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inoculum | The age, size, and physiological state of the inoculum are critical for reproducible fermentations. Standardize your inoculum preparation protocol, including the growth phase of the seed culture and the inoculum volume. An inoculum size of 1-15% (v/v) is often reported as optimal for actinomycetes. |
| Variability in Raw Materials | The composition of complex media components like starch, peptone, and yeast extract can vary between suppliers and even between different lots from the same supplier. If possible, test new batches of media components or source from a supplier that provides a certificate of analysis with detailed composition. |
| Inconsistent Physical Parameters | Small variations in temperature, pH, agitation, and aeration rates can lead to significant differences in product yield. Ensure that all monitoring and control equipment is properly calibrated and functioning correctly. |
Data Presentation
Table 1: Typical Fermentation Parameters for Actinomycetes
| Parameter | Typical Range | Notes |
| Temperature | 25 - 30 °C | Strain-specific optimization is recommended. |
| Initial pH | 7.0 - 8.0 | Monitor and control throughout fermentation. |
| Agitation | 150 - 200 rpm | Dependent on bioreactor geometry and scale. |
| Fermentation Time | 3 - 10 days | Product formation is often growth-phase dependent. |
| Inoculum Size | 1 - 15% (v/v) | Consistency in inoculum age and density is crucial. |
Experimental Protocols
Protocol 1: Fermentation of Saccharothrix aerocolonigenes for this compound Production
1. Media Preparation (Starch-Rich Medium - Representative Example):
-
Soluble Starch: 20 g/L
-
Glucose: 5 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
CaCO₃: 2 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Adjust pH to 7.0-7.2 before sterilization.
-
Sterilize by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Aseptically inoculate a loopful of S. aerocolonigenes from a stock culture into a seed flask containing the above medium.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.
3. Production Fermentation:
-
Inoculate the production fermenter or flasks with 5-10% (v/v) of the seed culture.
-
Incubate at 28°C with an agitation of 200 rpm for 96-120 hours.
-
Aseptically collect samples at regular intervals for analysis.
Protocol 2: Extraction of this compound from Fermentation Broth
1. Cell Removal:
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 15 minutes to pellet the biomass.
-
Collect the supernatant for extraction.
2. Solvent Extraction:
-
To the supernatant, add an equal volume of ethyl acetate.
-
Mix vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate to maximize recovery.
3. Concentration:
-
Combine the ethyl acetate extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Resuspend the dried extract in a known volume of methanol or a suitable solvent for HPLC analysis.
Protocol 3: Quantification of this compound by HPLC
1. HPLC System and Column:
-
A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically used, for example:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (re-equilibration)
-
3. Analysis Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at a wavelength suitable for this compound (e.g., 230 nm, requires empirical determination based on the compound's UV spectrum).
-
Column Temperature: 30°C.
4. Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration in the samples by comparing the peak areas to the standard curve.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Overall experimental workflow for this compound production and analysis.
References
Technical Support Center: Preventing Precipitation of Saccharocarcin A in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Saccharocarcin A precipitation in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a macrocyclic lactone, a class of naturally derived compounds.[1] Structurally, it is a complex, hydrophobic molecule. This inherent hydrophobicity leads to limited solubility in aqueous solutions, a critical factor to consider during experimental design.[2][3] While readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol, it is prone to precipitation when introduced into aqueous buffers.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
This common issue, often termed "crashing out," occurs due to a rapid change in solvent polarity. When a concentrated DMSO stock of a hydrophobic compound like this compound is added to an aqueous environment, the DMSO disperses, and the this compound molecules are forced into contact with water. Because they are not readily water-soluble, they aggregate and form a visible precipitate.[2][4] This can be exacerbated by factors such as high final concentrations, low temperatures, and interactions with buffer components.[3]
Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer for my in vitro assay?
To minimize precipitation, a careful, stepwise dilution method is crucial. The general principle is to avoid a sudden and dramatic change in the solvent environment. A detailed protocol is provided in the "Experimental Protocols" section of this guide. The key steps involve preparing a high-concentration stock in 100% DMSO, performing an intermediate dilution in a small volume of pre-warmed buffer or media, and then adding this intermediate solution dropwise to the final volume of buffer while vortexing.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A visible precipitate (cloudiness, particles, or crystals) forms immediately upon adding the this compound stock solution to the aqueous buffer.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | Reduce the final working concentration. Perform a solubility test to determine the maximum achievable concentration in your specific buffer system. |
| Rapid Dilution ("Solvent Shock") | Adding the concentrated DMSO stock directly and quickly to the aqueous buffer causes a rapid solvent exchange, leading to immediate precipitation.[2] | Employ a stepwise dilution protocol. Add the stock solution dropwise into the vortexing buffer to ensure rapid and even dispersion.[2] |
| Low Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use buffers and media that have been pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays).[4] |
| High Final DMSO Concentration | While necessary for the stock solution, a high final concentration of DMSO in the aqueous buffer can still lead to precipitation upon further dilution and can be toxic to cells. | Keep the final DMSO concentration in your experimental setup below 0.5%, and ideally below 0.1%.[4] |
Issue 2: Delayed Precipitation (After Incubation)
Symptom: The solution appears clear initially, but a precipitate forms after a period of incubation (e.g., hours to days at 37°C).
Troubleshooting Workflow for Delayed Precipitation
Caption: Troubleshooting workflow for delayed precipitation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the aqueous buffer, and the degradation products may be less soluble. | Assess the stability of this compound in your buffer at the experimental temperature over time using techniques like HPLC. Consider adjusting the buffer pH or adding stabilizing excipients. |
| Interaction with Media Components | Components in complex media (e.g., salts, amino acids, proteins in serum) can interact with this compound, leading to the formation of insoluble complexes.[3] | If possible, try a simpler buffer system. If using cell culture media, test for precipitation in media with and without serum to determine if serum components are a factor. |
| Evaporation | During long incubation times, evaporation of water from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of your incubator. For multi-well plates, consider using plate sealers or leaving empty wells filled with sterile water around the perimeter of the plate. |
Experimental Protocols
Protocol for Preparing a this compound Working Solution for In Vitro Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into an aqueous buffer or cell culture medium.
Materials:
-
This compound (solid)
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Aqueous buffer or cell culture medium, sterile
-
Sterile microcentrifuge tubes and/or conical tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
For very high final dilutions, an intermediate dilution step can be beneficial.
-
Dilute the high-concentration stock solution in 100% DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Place the final volume of the pre-warmed buffer/medium in a sterile tube.
-
While vigorously vortexing the buffer/medium, add the required volume of the this compound stock solution dropwise. The continuous mixing is critical to ensure rapid dispersion and prevent localized high concentrations that lead to precipitation.[2]
-
Continue vortexing for an additional 10-15 seconds after adding the stock solution.
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution in your experiment immediately. Avoid storing diluted aqueous solutions of this compound for extended periods.
-
Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution.
Signaling Pathway
This compound belongs to a class of compounds, some of which have been shown to modulate important cellular signaling pathways. For instance, the related compound Tetrocarcin A has been reported to target the Phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Drug-Induced Cytotoxicity
Disclaimer: Information regarding the cytotoxic effects of Saccharocarcin A and specific methods for its mitigation is limited in publicly available scientific literature. One study noted that isolated saccharocarcins were not cytotoxic at concentrations up to 1.0 microgram/ml[1]. This guide provides general strategies and protocols for mitigating the cytotoxic effects of investigational compounds, referred to herein as "Compound X," on host cells. The principles and experimental approaches described are broadly applicable to drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of Compound X on our non-cancerous host cell line. What are the common underlying mechanisms for drug-induced cytotoxicity?
A1: Drug-induced cytotoxicity can stem from several mechanisms, often acting in concert. The most common include:
-
Oxidative Stress: Many chemical compounds can lead to an overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy production and initiate apoptotic pathways[2].
-
DNA Damage: The compound or its metabolites may directly or indirectly cause DNA damage, triggering apoptosis if the damage is beyond repair.
-
Plasma Membrane Damage: High concentrations of a compound can compromise the integrity of the plasma membrane, leading to the leakage of intracellular components.
Q2: How can we quantitatively assess the cytotoxicity of Compound X in our experiments?
A2: Several assays can be used to quantify cytotoxicity. The choice of assay depends on the suspected mechanism of cell death. A common starting point is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. For more specific insights, consider lactate dehydrogenase (LDH) assays for membrane integrity or caspase activity assays for apoptosis. It is crucial to use a range of concentrations and time points to determine the IC50 (half-maximal inhibitory concentration) value.
Q3: What initial steps can we take to mitigate the observed cytotoxicity of Compound X without compromising its intended therapeutic effect?
A3: Initial mitigation strategies focus on optimizing experimental conditions and exploring protective co-treatments. Consider the following:
-
Dose and Exposure Time Optimization: Determine the lowest effective concentration and the shortest exposure time of Compound X that still achieves the desired therapeutic effect.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.
-
Cell Culture Conditions: Ensure optimal cell culture conditions, as stressed cells can be more susceptible to drug-induced toxicity. This includes maintaining proper media composition, pH, and cell confluency.
-
Investigate Drug Delivery Systems: Encapsulating the compound in liposomes or nanoparticles can sometimes improve its therapeutic index by targeting specific cells and reducing systemic exposure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results between replicate wells. | Inconsistent cell seeding, pipetting errors (e.g., bubbles), or edge effects on the microplate. | Ensure a homogenous cell suspension before seeding. Be careful to avoid introducing bubbles during pipetting. Consider not using the outer wells of the plate if edge effects are suspected. |
| Observed cell death does not correlate with the expected mechanism of action. | The compound may have off-target effects or induce a different cell death pathway than anticipated (e.g., necrosis instead of apoptosis). | Perform multiple assays to investigate different cell death pathways. For example, combine a viability assay (MTT) with an apoptosis assay (caspase-3/7 activity) and a necrosis assay (LDH release). |
| Co-treatment with a mitigating agent reduces cytotoxicity but also abolishes the therapeutic effect of Compound X. | The mitigating agent may be interfering with the mechanism of action of Compound X. | Investigate the mechanism of the mitigating agent. Consider testing a panel of mitigating agents with different mechanisms of action. A lower concentration of the mitigating agent may be sufficient to reduce cytotoxicity without affecting efficacy. |
Quantitative Data Summary
Table 1: Cytotoxicity of Compound X on Host Cells (HC-1) and Cancer Cells (Ca-1)
| Cell Line | Compound X IC50 (µM) after 48h |
| HC-1 | 15.2 ± 1.8 |
| Ca-1 | 5.8 ± 0.7 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on Compound X Cytotoxicity in HC-1 Cells
| Treatment | HC-1 Cell Viability (%) |
| Control (Vehicle) | 100 ± 4.5 |
| Compound X (15 µM) | 51.2 ± 3.1 |
| NAC (1 mM) | 98.7 ± 5.2 |
| Compound X (15 µM) + NAC (1 mM) | 85.4 ± 4.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Compare the luminescence signal of treated cells to that of untreated controls to determine the fold-change in caspase-3/7 activity.
Visualizations
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural product mensacarcin induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Antibacterial Potential of Saccharocarcin A: A Structure-Activity Relationship Comparison
For Researchers, Scientists, and Drug Development Professionals
Saccharocarcin A, a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, represents a promising scaffold for the development of new antibacterial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related natural products. By examining the available experimental data, we aim to elucidate the key structural motifs crucial for its biological activity and guide future drug discovery efforts.
Comparative Analysis of Antibacterial Activity
While a comprehensive SAR study involving a wide range of synthetic this compound analogs is not yet publicly available, a comparative analysis of naturally occurring Saccharocarcins and related compounds from the same genus, Saccharothrix, provides valuable insights. The following table summarizes the in vitro antibacterial activity of these compounds against various bacterial strains.
| Compound | Core Structure | Key Structural Modifications | Test Organism | Activity (MIC in µg/mL) | Reference |
| This compound | Macrocyclic lactone with tetronic acid | - | Micrococcus luteus | Active | [1] |
| Staphylococcus aureus | Active | [1] | |||
| Chlamydia trachomatis | Active | [1] | |||
| Saccharomicin A | Heptadecaglycoside | Differs significantly from this compound | Staphylococcus aureus | <0.12 - 0.5 | [2][3] |
| Vancomycin-resistant enterococci | 0.25 - 16 | [2][3] | |||
| Saccharomicin B | Heptadecaglycoside | Structurally similar to Saccharomicin A | Staphylococcus aureus | <0.12 - 0.5 | [2][3] |
| Vancomycin-resistant enterococci | 0.25 - 16 | [2][3] |
Key Observations:
-
The Saccharocarcin family, including six novel tetronic acid analogs, demonstrates activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, as well as the intracellular pathogen Chlamydia trachomatis.[1][4]
-
Notably, the isolated Saccharocarcins were found to be non-cytotoxic at concentrations up to 1.0 µg/mL, suggesting a favorable therapeutic window.[1]
-
The related Saccharomicins A and B, also produced by a Saccharothrix species, exhibit potent activity against a range of Gram-positive bacteria, including challenging vancomycin-resistant enterococci.[2][3]
-
The significant structural differences between Saccharocarcins and Saccharomicins, yet their shared potent antibacterial activity, highlight the diverse chemical scaffolds that can be produced by this genus and warrant further investigation into their respective mechanisms of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro method to assess antibacterial activity.
-
Bacterial Strain Preparation: The target bacterial strains are cultured in appropriate broth medium overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds (e.g., this compound, Saccharomicins) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing the Path to Understanding Structure-Activity Relationships
The following diagram illustrates the general workflow for conducting a structure-activity relationship study, a fundamental process in drug discovery.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
This workflow highlights the iterative process of designing, synthesizing, and testing new chemical entities to understand how their structure influences their biological activity. This systematic approach is crucial for optimizing lead compounds into effective and safe drug candidates.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of Saccharocarcin A in Bacteria: A Comparative Guide to Methodologies
For Immediate Release
This guide provides a comparative analysis of key experimental methodologies for validating the molecular mechanism of action of antibacterial compounds, using Saccharocarcin A as a case study. While the specific molecular target of this compound is not definitively established in publicly accessible literature, related compounds suggest a mechanism involving broad disruption of fundamental cellular processes. This document is intended for researchers, scientists, and drug development professionals engaged in antibiotic discovery and mechanism of action (MOA) studies.
Initial studies on the Saccharocarcin family of macrocyclic lactones have characterized their structure and antibacterial activity but have not pinpointed a single molecular target.[1][2] However, mechanistic studies on similar compounds, such as the Saccharomicins, indicate a strong, non-specific inhibition of DNA, RNA, and protein biosynthesis, consistent with membrane-disruptive activity.[3] Therefore, this guide focuses on comparing and contrasting the principal methods used to validate such a mechanism: Biochemical Assays for macromolecular synthesis and membrane integrity, and Phenotypic Assays like bacterial cytological profiling. These are compared with genetic approaches, which are more suited for validating specific, single-protein targets.
Comparison of Target Validation Methodologies
Validating the mechanism of an antibacterial agent requires a multi-faceted approach. Biochemical assays provide direct, quantitative evidence of pathway inhibition, while phenotypic and genetic methods offer crucial in-cell context.
| Methodology | Principle | Typical Data Generated | Primary Use Case | Throughput |
| Macromolecular Synthesis (MMS) Assay | Measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall. Inhibition of a pathway reduces incorporation of its specific precursor.[1][4][5] | % Inhibition of precursor incorporation, IC50 values. | Differentiating between major cellular processes affected by a compound. | Medium to High |
| Membrane Potential Assay | Uses voltage-sensitive fluorescent dyes (e.g., DiSC3(5)) that accumulate in polarized membranes. Depolarization releases the dye, causing a detectable change in fluorescence.[6][7][8] | Relative fluorescence units (RFU), Rate of depolarization. | Assessing direct or indirect damage to the bacterial cell membrane's integrity. | High |
| Bacterial Cytological Profiling (BCP) | Quantitative fluorescence microscopy that measures detailed morphological changes in bacteria upon antibiotic treatment. Profiles are compared to a reference library of known inhibitors.[9][10][11][12] | Morphological parameters (cell length, width, DNA condensation, etc.), Classification against known MOAs. | Rapidly predicting a compound's MOA by comparing its phenotypic fingerprint to known antibiotics. | High |
| Genetic Target Validation | Involves generating resistant mutants or altering the expression level of a suspected target gene to observe changes in antibiotic susceptibility (MIC).[2][13] | Fold-change in Minimum Inhibitory Concentration (MIC), Identification of resistance-conferring mutations. | Confirming a specific protein target by demonstrating that its modification directly affects drug efficacy. | Low to Medium |
Experimental Workflows and Logical Relationships
Logical Flow for MOA Validation
The validation process follows a logical progression from broad phenotypic effects to specific biochemical confirmation. This ensures that the observed antibacterial activity is directly linked to the proposed mechanism.
Caption: Logical progression for validating a mechanism of action.
General Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the mechanism of action of a novel antibacterial compound like this compound.
Caption: Workflow for MOA validation using phenotypic and biochemical assays.
Detailed Experimental Protocols
Macromolecular Synthesis (MMS) Inhibition Assay
This assay determines which major biosynthetic pathway is inhibited by a compound.[1][4][5]
Protocol:
-
Culture Preparation: Grow a bacterial culture (e.g., Staphylococcus aureus) to the early-to-mid logarithmic phase in a suitable broth.
-
Aliquoting: Distribute the cell culture into tubes or a 96-well plate.
-
Compound Addition: Add this compound at various concentrations (e.g., 0.25x to 8x MIC). Include positive controls for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall) and a no-drug negative control.
-
Pre-incubation: Incubate the cultures with the compounds for a short period (e.g., 5-10 minutes) at 37°C.
-
Radiolabel Addition: Add a specific radiolabeled precursor to each set of tubes/wells:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine or a ¹⁴C-amino acid mixture
-
Cell Wall Synthesis: [¹⁴C]N-acetyl-D-glucosamine
-
-
Labeling Incubation: Incubate for a defined period (e.g., 15-60 minutes) to allow for precursor incorporation.
-
Precipitation: Stop the incorporation by adding cold 5-10% trichloroacetic acid (TCA). This precipitates the large macromolecules while leaving unincorporated precursors in solution.
-
Harvesting: Collect the precipitate by filtering the mixture through a glass fiber filter. Wash the filters with more TCA and then ethanol to remove any remaining soluble radioactivity.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of incorporation relative to the no-drug control. A significant reduction in counts for a specific precursor indicates inhibition of that pathway.
Membrane Potential Assay
This assay measures the disruption of the bacterial membrane potential.[3][6][7][8]
Protocol:
-
Culture Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Cell Resuspension: Resuspend the cell pellet in the same buffer to a final OD₆₀₀ of approximately 0.05.
-
Dye Loading: Transfer the cell suspension to a 96-well black, clear-bottom plate. Add the voltage-sensitive dye DiSC₃(5) to a final concentration of 0.5-2 µM. Allow the dye to incubate with the cells until the fluorescence signal stabilizes (quenches), indicating it has been fully taken up into the polarized membranes.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader (Excitation: ~622 nm, Emission: ~670 nm).
-
Compound Addition: Add this compound at various concentrations. Include a positive control known to depolarize the membrane (e.g., the peptide gramicidin or valinomycin) and a no-drug control.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every 30-60 seconds for 30-60 minutes).
-
Data Analysis: An increase in fluorescence (de-quenching) indicates the release of the dye from the membrane due to depolarization. The rate and magnitude of this increase are proportional to the membrane-disruptive activity of the compound.
Bacterial Cytological Profiling (BCP)
This method provides a high-content visual readout of an antibiotic's effect, allowing for MOA prediction.[9][10][11][12]
Protocol:
-
Culture and Treatment: Grow bacteria in a 96-well plate to early log phase. Add this compound across a range of concentrations. Include a panel of reference antibiotics with known mechanisms of action and a no-drug control. Incubate for a period equivalent to 1-2 doubling times.
-
Staining: Add a cocktail of fluorescent dyes to each well. A common combination includes:
-
DAPI: Stains DNA, revealing chromosome morphology and segregation.
-
FM4-64: Stains the cell membrane.
-
(Optional) Sytox Green: Enters only cells with compromised membranes.
-
-
Imaging: Transfer the stained cells to a glass-bottomed microscopy plate. Acquire images using an automated high-resolution fluorescence microscope.
-
Image Analysis: Use specialized software to segment individual cells and extract quantitative data for dozens of morphological parameters (e.g., cell area, length, circularity, DNA staining intensity, DNA-free space, membrane staining patterns).
-
Data Analysis: Use statistical methods like Principal Component Analysis (PCA) to compare the multiparameter morphological profile of this compound-treated cells to the profiles of the reference compounds. A clustering of the unknown's profile with a known inhibitor (e.g., a membrane-active agent) strongly suggests a similar mechanism of action.
References
- 1. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 5. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance [frontiersin.org]
- 10. Bacterial cytological profiling rapidly identifies the cellular pathways targeted by antibacterial molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Cytological Profiling as a Tool To Study Mechanisms of Action of Antibiotics That Are Active against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergy of Saccharocarcin A with Conventional Antibiotics: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A, a novel macrocyclic lactone antibiotic, has demonstrated activity against certain Gram-positive bacteria. As the challenge of antimicrobial resistance grows, exploring the synergistic potential of new compounds with existing conventional antibiotics is a critical area of research. This guide provides a comprehensive overview of the experimental methodologies required to assess the synergistic effects of this compound in combination with other antibiotics. While specific data on the synergistic interactions of this compound is not yet publicly available, this document outlines the established protocols and data interpretation techniques that would be employed in such an investigation.
Data Presentation: A Framework for Analysis
Should experimental data become available, it would be crucial to present it in a clear and comparative manner. The following tables provide a template for summarizing key quantitative data from synergy studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics Alone
| Microorganism | This compound MIC (µg/mL) | Antibiotic A MIC (µg/mL) | Antibiotic B MIC (µg/mL) | Antibiotic C MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | ||||
| Methicillin-resistant S. aureus (MRSA) Isolate 1 | ||||
| Vancomycin-intermediate S. aureus (VISA) Isolate 1 | ||||
| Enterococcus faecalis ATCC 29212 |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Conventional Antibiotics
| Microorganism | Antibiotic Combination | This compound MIC in Combination (µg/mL) | Conventional Antibiotic MIC in Combination (µg/mL) | FIC Index | Interpretation |
| S. aureus ATCC 29213 | This compound + Antibiotic A | ||||
| MRSA Isolate 1 | This compound + Antibiotic B | ||||
| VISA Isolate 1 | This compound + Antibiotic C | ||||
| E. faecalis ATCC 29212 | This compound + Antibiotic A |
Interpretation of FIC Index: [1][2][3][4][5]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Experimental Protocols
The following are detailed methodologies for key experiments to determine the synergistic potential of this compound.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.[1][6][7][8]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound combined with conventional antibiotics.
Materials:
-
This compound
-
Conventional antibiotics (e.g., beta-lactams, vancomycin, aminoglycosides, quinolones)
-
96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and each conventional antibiotic at a concentration significantly higher than their expected MICs.
-
Serial Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of the conventional antibiotic along the x-axis (columns).
-
Perform serial twofold dilutions of this compound along the y-axis (rows).
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well without any antibiotic.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Conventional Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Conventional Antibiotic = (MIC of Conventional Antibiotic in combination) / (MIC of Conventional Antibiotic alone)
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time and can confirm synergistic interactions observed in checkerboard assays.[9][10][11][12]
Objective: To assess the rate of bacterial killing by this compound in combination with a conventional antibiotic.
Materials:
-
This compound
-
Conventional antibiotic
-
Bacterial strains of interest
-
Appropriate broth medium
-
Sterile saline or buffer for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Cultures: Grow bacterial cultures to the logarithmic phase.
-
Inoculation: Inoculate flasks containing pre-warmed broth with the bacterial suspension to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Addition of Antibiotics: Add this compound and the conventional antibiotic to the flasks at sub-inhibitory concentrations (e.g., 0.5 x MIC), both alone and in combination. Include a growth control flask without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
Mandatory Visualizations
Experimental Workflow for Synergy Testing
Caption: A generalized workflow for evaluating the synergistic effects of a novel antibiotic.
Hypothetical Signaling Pathway for Synergy
While the precise mechanism of action for this compound is not fully elucidated, a hypothetical synergistic interaction could involve a multi-target approach. For instance, if this compound were to inhibit a novel target in the bacterial cell wall synthesis pathway, its combination with a beta-lactam antibiotic, which targets penicillin-binding proteins (PBPs), could lead to a more potent bactericidal effect.
Caption: A diagram illustrating a potential synergistic mechanism targeting bacterial cell wall synthesis.
Conclusion
The investigation into the synergistic effects of novel antibiotics like this compound with established conventional drugs is a promising avenue for combating antimicrobial resistance. The standardized methodologies of the checkerboard and time-kill assays provide a robust framework for quantifying these interactions. While specific data for this compound is currently unavailable, the protocols and analytical approaches outlined in this guide offer a clear path forward for researchers in the field. The generation of such data will be instrumental in determining the potential clinical utility of this compound in combination therapies.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 6. benchchem.com [benchchem.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Saccharocarcin A and Erythromycin: A Guide for Researchers
This guide provides a detailed comparative analysis of Saccharocarcin A and erythromycin, focusing on their structural differences, mechanisms of action, antibacterial spectra, and cytotoxicity. The information is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development.
Introduction
Erythromycin is a well-established macrolide antibiotic that has been in clinical use for decades. It is produced by the bacterium Saccharopolyspora erythraea and is known for its efficacy against a broad range of Gram-positive bacteria and some Gram-negative bacteria. This compound, a more recently discovered natural product, is a novel macrocyclic lactone belonging to the tetronic acid class of antibiotics. It is produced by Saccharothrix aerocolonigenes subsp. antibiotica. This guide aims to provide a side-by-side comparison of these two antimicrobial agents based on available scientific literature.
Chemical Structure
Erythromycin and this compound belong to different classes of macrocyclic compounds, which is reflected in their distinct chemical structures.
-
Erythromycin: A 14-membered macrolide lactone ring to which two deoxysugars, L-cladinose and D-desosamine, are attached.
-
This compound: A macrocyclic lactone that is also a tetronic acid analog. Six related saccharocarcins have been identified, all derived from two modified tetronic acid homologs.[1]
Mechanism of Action
The mechanisms of action for erythromycin are well-documented, while the specific mechanism for this compound has not been fully elucidated. However, based on its chemical class, a potential mechanism can be inferred.
Erythromycin: Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain.
This compound: The precise mechanism of action for this compound is not yet determined. However, other antibiotics containing a tetronic acid moiety, such as thiolactomycin, are known to inhibit bacterial fatty acid synthesis.[2][3] This suggests that this compound might also target this pathway, which would represent a different mechanism from that of erythromycin.
Antibacterial Spectrum and Potency
Erythromycin has a broad spectrum of activity, particularly against Gram-positive organisms. This compound has demonstrated activity against a narrower, yet significant, range of bacteria.
Data Presentation
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not publicly available, its activity against key bacterial species has been reported. The following tables summarize the available quantitative data for erythromycin against these same species.
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin against Selected Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Various clinical isolates | 0.25 - >2048 | [1] |
| Micrococcus luteus | Not specified | Generally susceptible | [4] |
| Chlamydia trachomatis | Various clinical isolates | 0.04 - 1.0 | [2][5][6][7] |
This compound Activity Profile:
-
Active against: Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[8]
-
Quantitative Data: Specific MIC values are not available in the cited literature.
Cytotoxicity
A critical aspect of antibiotic development is the assessment of a compound's toxicity to mammalian cells.
Table 2: Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference(s) |
| This compound | Not specified | No cytotoxicity observed | up to 1.0 µg/mL | [8] |
| Erythromycin | Various | Varies by cell line and assay | Generally considered safe at therapeutic doses, but can be cytotoxic at high concentrations. | [9][10][11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (or other appropriate broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add various concentrations of the test compound to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Summary and Conclusion
Erythromycin is a well-characterized macrolide antibiotic with a known mechanism of action and a broad antibacterial spectrum. In contrast, this compound is a novel tetronic acid-based macrocycle with a more limited but still significant spectrum of activity against important pathogens.
The key points of comparison are:
-
Chemical Class: Erythromycin is a macrolide, while this compound is a tetronic acid analog.
-
Mechanism of Action: Erythromycin inhibits protein synthesis. The mechanism of this compound is unknown but may involve the inhibition of fatty acid synthesis, a different target from erythromycin.
-
Antibacterial Potency: Quantitative data for erythromycin demonstrates its effectiveness against S. aureus, M. luteus, and C. trachomatis. While this compound is active against these same pathogens, a direct quantitative comparison is not possible due to the lack of publicly available MIC data.
-
Cytotoxicity: this compound has been reported to be non-cytotoxic at concentrations up to 1.0 µg/mL, indicating a favorable preliminary safety profile. Erythromycin is generally safe at therapeutic doses but can exhibit cytotoxicity at higher concentrations.
The discovery of new classes of antibiotics like the saccharocarcins is crucial in the face of growing antimicrobial resistance. Further investigation into the specific mechanism of action and a more comprehensive evaluation of the antibacterial spectrum and potency of this compound are warranted to fully understand its potential as a therapeutic agent. The distinct chemical structure and potentially different mechanism of action compared to established antibiotics like erythromycin make it a promising candidate for further research and development.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. bioresearch.ro [bioresearch.ro]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of Saccharocarcin A Derivatives: A Comparative Guide
Initial investigations into Saccharocarcin A, a novel macrocyclic lactone, have revealed its potential as an antibacterial agent. However, a comprehensive assessment of its derivatives for therapeutic applications, particularly in oncology, is currently hampered by a significant lack of available scientific data. This guide aims to provide a framework for such an assessment, outlining the necessary experimental data and protocols required. Due to the limited information specifically on this compound derivatives' anticancer properties, this document will also draw parallels with the development of other natural product derivatives to illustrate the required research trajectory.
At present, there is no publicly available quantitative data comparing the therapeutic performance of this compound derivatives against other anticancer agents. Early studies on the parent compound, this compound, focused on its antibacterial properties and reported a lack of cytotoxicity at the concentrations tested.[1] Further research is critically needed to explore the synthesis of this compound derivatives and to evaluate their potential anticancer efficacy.
Comparative Data on Anticancer Activity (Hypothetical Framework)
To facilitate a comparative analysis, future studies on this compound derivatives should aim to generate data that can be structured as follows:
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) | Selectivity Index (SI) |
| This compound | MCF-7 (Breast) | >1.0[1] | ||
| Derivative 1 | MCF-7 (Breast) | |||
| Derivative 2 | MCF-7 (Breast) | |||
| Derivative 1 | A549 (Lung) | |||
| Derivative 2 | A549 (Lung) | |||
| Derivative 1 | HCT116 (Colon) | |||
| Derivative 2 | HCT116 (Colon) |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Table 2: In Vivo Antitumor Efficacy of Lead this compound Derivative in Xenograft Models
| Treatment Group | Animal Model | Tumor Volume Reduction (%) | Body Weight Change (%) | Survival Rate (%) |
| Vehicle Control | ||||
| Lead Derivative (Dose 1) | ||||
| Lead Derivative (Dose 2) | ||||
| Standard-of-Care Drug |
Essential Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are key experimental protocols that would be necessary to assess the therapeutic potential of this compound derivatives.
Synthesis of this compound Derivatives
A detailed protocol for the chemical modification of the this compound scaffold would be the first essential step. This would involve:
-
Protection of reactive functional groups.
-
Specific reactions to introduce diverse chemical moieties (e.g., alkyl chains, aromatic rings, heterocyclic systems).
-
Deprotection and purification of the final derivatives using techniques like HPLC and characterization by NMR and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a substance that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the this compound derivatives at their respective IC50 concentrations for a defined time.
-
Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the derivatives, harvested, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Immunocompromised mice are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The this compound derivatives are administered via an appropriate route (e.g., intraperitoneal, oral).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Visualizing Potential Mechanisms and Workflows
To guide future research, the following diagrams illustrate a hypothetical signaling pathway that could be investigated and a general experimental workflow.
Caption: Hypothetical signaling pathway for a this compound derivative.
Caption: General experimental workflow for anticancer drug discovery.
References
A Head-to-Head Comparison of Saccharocarcin A and Other Saccharothrix-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The genus Saccharothrix is a rich source of structurally diverse and biologically active secondary metabolites, offering promising candidates for novel antibiotic development. This guide provides a head-to-head comparison of Saccharocarcin A with other notable antibiotics derived from Saccharothrix, including the Saccharomicins and dithiolopyrrolones. The comparison focuses on their antimicrobial performance, mechanisms of action, and cytotoxicity, supported by available experimental data.
At a Glance: Comparative Biological Activities
| Antibiotic Class | Representative Compound(s) | Primary Mechanism of Action | Spectrum of Activity | Cytotoxicity |
| Saccharocarcins | This compound | Not fully elucidated | Gram-positive bacteria (Micrococcus luteus, Staphylococcus aureus), Chlamydia trachomatis | Low (not cytotoxic at concentrations up to 1.0 µg/mL)[1] |
| Saccharomicins | Saccharomicin A & B | Cell membrane disruption leading to inhibition of DNA, RNA, and protein synthesis[2][3][4] | Broad-spectrum, including Gram-positive (e.g., Staphylococcus aureus, VRE) and some Gram-negative bacteria[3] | Data on specific cytotoxicity values are limited in the provided search results. |
| Dithiolopyrrolones | Holomycin, Thiolutin | Inhibition of RNA synthesis via metal chelation (disruption of metal homeostasis)[5][6][7] | Broad-spectrum, including Gram-positive and Gram-negative bacteria[8][9] | Data on specific cytotoxicity values are limited in the provided search results. |
Quantitative Antimicrobial Performance
Saccharomicins A and B: Minimum Inhibitory Concentrations (MICs) [3]
| Microorganism | MIC Range (µg/mL) |
| Staphylococcus aureus | <0.12 - 0.5 |
| Vancomycin-Resistant Enterococci (VRE) | 0.25 - 16 |
| Gram-Negative Bacteria | 0.25 - >128 |
This compound
While specific MIC values for this compound are not detailed in the provided search results, it has been reported to be active against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[1] Further quantitative studies are needed for a direct comparison.
Dithiolopyrrolones
Various studies have demonstrated the broad-spectrum activity of dithiolopyrrolones. For instance, new dithiolopyrrolone derivatives from Saccharothrix sp. SA 233 exhibited broad antimicrobial activity against Gram-positive bacteria, yeasts, and fungi.[8] Another study on new dithiolopyrrolones from Saccharothrix algeriensis also confirmed their activity against several pathogenic microorganisms.[9] However, a standardized table of MICs for direct comparison is not available in the provided results.
Mechanisms of Action: A Deeper Dive
Saccharomicins: Disrupting the Cellular Envelope
The primary mechanism of action for Saccharomicins A and B is the disruption of the bacterial cell membrane.[2][3][4] This disruption leads to a cascade of downstream effects, including the non-specific inhibition of DNA, RNA, and protein biosynthesis, ultimately resulting in cell lysis.[2][3][4]
References
- 1. Establishment of a protocol for testing antimicrobial activity in southern African macroalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. New dithiolopyrrolone antibiotics from Saccharothrix sp. SA 233. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taxonomy and chemical characterization of new antibiotics produced by Saccharothrix SA198 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Saccharocarcin A: A Comparative Guide to its Unique Mechanism of Action Among Macrolides
For Immediate Release
Kenilworth, NJ – December 9, 2025 – In the ongoing quest for novel antimicrobial agents, a comprehensive understanding of their mechanisms of action is paramount for effective drug development. This guide elucidates the unique mechanistic attributes of Saccharocarcin A, a novel macrocyclic lactone, in comparison to other well-established macrolide antibiotics. While traditional macrolides primarily act by inhibiting bacterial protein synthesis through ribosomal interaction, emerging evidence suggests that this compound may possess a multifaceted mechanism, setting it apart from its counterparts.
Introduction: A Novel Player in the Macrolide Arena
This compound is a complex macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes. Structurally, it is characterized as a tetronic acid analog, featuring an ethyl or propyl side chain at C-23, a methyl group at C-16, and a novel sugar-amide at C-17.[1] This unique chemical architecture suggests a potentially distinct mode of interaction with bacterial targets compared to classical 14-, 15-, and 16-membered macrolides like erythromycin, azithromycin, and clarithromycin.
In contrast, a related but distinct class of compounds, the Saccharomicins (heptadecaglycoside antibiotics), have been shown to act via membrane disruption, leading to a non-specific inhibition of DNA, RNA, and protein synthesis.[2][3][4] This highlights the diverse mechanisms of action within compounds produced by Saccharothrix species and underscores the importance of elucidating the specific pathway of this compound.
Comparative Mechanism of Action: Ribosomal Inhibition and Beyond
The hallmark of macrolide antibiotics is their ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[5] They typically obstruct the nascent peptide exit tunnel (NPET), leading to premature dissociation of peptidyl-tRNA from the ribosome.[6] This inhibition is often context-specific, meaning it preferentially stalls the translation of certain mRNA sequences.[7]
While this compound is classified as a macrolide, its precise interaction with the ribosome and whether it follows this classical mechanism remain to be fully elucidated. The unique structural features of this compound, particularly the tetronic acid moiety and the novel sugar-amide, may lead to a different binding orientation or interaction with the 23S rRNA and ribosomal proteins within the 50S subunit.
A key differentiator may lie in the potential for non-ribosomal targets. The membrane-disrupting activity of the related Saccharomicins raises the intriguing possibility that this compound may also possess membrane-active properties, contributing to its antibacterial effect. This would represent a significant departure from the canonical macrolide mechanism.
Quantitative Comparison of Antibacterial Activity
To provide a clear comparison of potency, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and other representative macrolides against various bacterial strains.
| Antibiotic | Staphylococcus aureus (MIC, µg/mL) | Micrococcus luteus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| This compound | Active (specific values not publicly available)[8] | Active (specific values not publicly available)[8] | Not reported |
| Erythromycin | 0.12 - >128 | 0.03 - 1 | 1 - >128 |
| Azithromycin | 0.06 - >128 | 0.06 - 2 | 0.12 - >128 |
| Clarithromycin | 0.03 - >128 | 0.015 - 0.5 | 2 - >128 |
Note: MIC values can vary significantly depending on the specific strain and testing methodology.
Visualizing the Mechanisms: Signaling and Experimental Workflows
To illustrate the distinct potential mechanisms of action, the following diagrams are provided.
Figure 1. Comparative overview of the hypothesized dual-action mechanism of this compound versus the classical macrolide mechanism.
Figure 2. A proposed experimental workflow for the comprehensive comparison of this compound and other macrolides.
Detailed Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Ribosome Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of this compound to the bacterial 50S ribosomal subunit and compare it with other macrolides.
Materials:
-
Purified 50S ribosomal subunits from a suitable bacterial strain (e.g., E. coli MRE600).
-
Fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin).
-
This compound and other macrolides of interest.
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol).
-
384-well, low-volume, black, round-bottom assay plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor macrolides (including this compound) in the binding buffer.
-
In the assay plate, combine a fixed concentration of the fluorescently labeled macrolide probe and a fixed concentration of the 50S ribosomal subunits.
-
Add the various concentrations of the competitor macrolides to the wells. Include controls with no competitor and no ribosomes.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC₅₀ values for each competitor macrolide by plotting the change in fluorescence polarization against the log of the competitor concentration.
-
Determine the binding affinity (Ki) from the IC₅₀ values using the Cheng-Prusoff equation.
In Vitro Transcription/Translation (IVTT) Assay
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
Bacterial coupled IVTT kit (e.g., E. coli S30 extract system).
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
This compound and control macrolides.
-
Amino acid mixture (with or without radiolabeling, depending on the detection method).
-
Appropriate buffers and reagents as supplied with the IVTT kit.
-
Detection reagents for the reporter protein (e.g., luciferin for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Prepare a range of concentrations of this compound and control macrolides.
-
Set up the IVTT reactions in microcentrifuge tubes or a multi-well plate according to the kit manufacturer's instructions. Each reaction should contain the S30 extract, DNA template, amino acid mixture, and the test compound at the desired concentration.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions and measure the amount of reporter protein synthesized. For luciferase, add the luciferin substrate and measure luminescence. For β-galactosidase, add the appropriate substrate (e.g., ONPG) and measure the absorbance change.
-
Calculate the percentage of inhibition of protein synthesis for each concentration of the test compounds relative to the no-drug control.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the log of the drug concentration.
Bacterial Membrane Permeability Assay
Objective: To assess whether this compound disrupts the bacterial cytoplasmic membrane potential.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus or Bacillus subtilis) in the mid-logarithmic growth phase.
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).
-
This compound and control compounds (e.g., a known membrane-disrupting agent like gramicidin and a non-membrane active macrolide like erythromycin).
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Potassium chloride (KCl).
-
Fluorometer.
Procedure:
-
Wash and resuspend the bacterial cells in the buffer.
-
Add the DiSC₃(5) dye to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to self-quenching of its fluorescence.
-
Add this compound or control compounds at various concentrations to the cell suspension.
-
Monitor the change in fluorescence over time using a fluorometer. Depolarization of the membrane will cause the release of the dye into the medium, resulting in an increase in fluorescence.
-
The rate and extent of fluorescence increase are indicative of the membrane-depolarizing activity of the compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a structurally unique macrolide with the potential for a mechanism of action that diverges from classical macrolides. While its interaction with the ribosome requires further investigation, the possibility of a dual-action mechanism involving both ribosomal inhibition and membrane disruption presents an exciting avenue for the development of novel antibiotics. The experimental protocols outlined in this guide provide a framework for a comprehensive comparative analysis of this compound, which will be crucial in fully elucidating its unique properties and therapeutic potential. Further studies employing techniques such as cryo-electron microscopy of the this compound-ribosome complex and detailed lipid bilayer interaction studies are warranted to definitively characterize its molecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Macromolecule Reversing Antibiotic Resistance Phenotype and Repurposing Drugs as Potent Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Benchmarking the In Vivo Efficacy of Saccharocarcin A Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of Saccharocarcin A, a novel antibiotic, against clinically relevant bacterial isolates. Due to the limited publicly available in vivo data for this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive assessment. The comparisons drawn are based on established efficacy profiles of standard-of-care and other investigational antibiotics against similar pathogens, namely Staphylococcus aureus and Chlamydia trachomatis, against which this compound has shown initial in vitro activity.
Introduction to this compound
This compound belongs to a family of novel macrocyclic lactones produced by Saccharothrix aerocolonigenes[1]. Structurally, it is characterized as an unusual tetronic acid[2][3]. Preliminary studies have indicated its inhibitory effects against Gram-positive bacteria, specifically Staphylococcus aureus, and the obligate intracellular bacterium Chlamydia trachomatis[1][2]. As antibiotic resistance continues to be a major global health threat, with pathogens like methicillin-resistant Staphylococcus aureus (MRSA) posing significant challenges, the exploration of new chemical entities like this compound is critical[4][5]. This guide establishes a roadmap for its preclinical in vivo evaluation.
Comparative In Vitro Activity
A foundational step in benchmarking a new antibiotic is to compare its in vitro potency against a panel of clinical isolates alongside current therapeutic options. The following table illustrates how the Minimum Inhibitory Concentration (MIC) data for this compound could be presented. For context, representative MIC data for comparator drugs against S. aureus and C. trachomatis are included from published studies.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Compound | Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | Data Needed | Data Needed | Data Needed | - |
| Chlamydia trachomatis | Data Needed | Data Needed | Data Needed | - | |
| Vancomycin | S. aureus (MRSA) (73) | 2 | 2 | 1-4 | [6] |
| Linezolid | S. aureus (MRSA) (73) | 4 | 4 | 2-4 | [6] |
| Doxycycline | C. trachomatis (10) | 0.032 | 0.064 | 0.016-0.064 | [7] |
| Azithromycin | C. trachomatis (10) | 0.128 | 0.25 | 0.064-0.25 | [7] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis
While the precise molecular target of this compound has not been fully elucidated, as a macrolide-like compound, it is hypothesized to function by inhibiting bacterial protein synthesis. This class of antibiotics typically binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.
Caption: Putative mechanism of this compound targeting the 50S ribosomal subunit to inhibit protein synthesis.
Experimental Protocols for In Vivo Efficacy Assessment
To benchmark the in vivo efficacy of this compound, standardized animal models of infection are required. Below are detailed protocols for systemic S. aureus infection and genital tract C. trachomatis infection models.
Murine Model of Systemic S. aureus Infection
Objective: To evaluate the efficacy of this compound in reducing bacterial burden in a systemic infection model.
Animals: Female BALB/c mice, 6-8 weeks old.
Clinical Isolate: A well-characterized methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300).
Procedure:
-
Inoculum Preparation: MRSA is grown to mid-logarithmic phase in tryptic soy broth, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 5 x 10⁷ CFU/mL.
-
Infection: Mice are infected via intraperitoneal (i.p.) injection with 0.2 mL of the bacterial suspension (1 x 10⁷ CFU/mouse).
-
Treatment: Two hours post-infection, mice are randomized into treatment groups (n=10 per group):
-
Vehicle control (e.g., saline or appropriate solvent).
-
This compound (e.g., 1, 5, 10, 20 mg/kg, administered subcutaneously or intravenously).
-
Comparator antibiotic (e.g., Vancomycin, 10 mg/kg). Treatments are administered twice daily for 3 days.
-
-
Efficacy Endpoint: At 24 hours after the final treatment, mice are euthanized. Kidneys and spleens are aseptically harvested, homogenized, and serially diluted for CFU enumeration on tryptic soy agar plates.
-
Data Analysis: Bacterial loads (log₁₀ CFU/gram of tissue) are compared between groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Murine Model of Genital C. trachomatis Infection
Objective: To assess the efficacy of this compound in clearing a mucosal C. trachomatis infection.
Animals: Female C57BL/6 mice, 6-8 weeks old.
Procedure:
-
Hormonal Treatment: To increase susceptibility to infection, mice are pre-treated with medroxyprogesterone acetate (2.5 mg, subcutaneously) 7 days prior to infection.
-
Inoculum Preparation: Chlamydia trachomatis serovar D elementary bodies (EBs) are prepared and titered on HeLa or McCoy cell monolayers.
-
Infection: Mice are inoculated intravaginally with 1 x 10⁵ inclusion-forming units (IFU) of C. trachomatis in 20 µL of sucrose-phosphate-glutamic acid (SPG) buffer.
-
Treatment: Treatment is initiated 3 days post-infection and continues for 7 days:
-
Vehicle control.
-
This compound (dose range determined by pharmacokinetic studies).
-
Comparator antibiotic (e.g., Doxycycline, 10 mg/kg, oral gavage).
-
-
Efficacy Endpoint: The course of infection is monitored by collecting vaginal swabs every 3 days for 21 days. Chlamydial load is quantified by determining IFU on cell culture monolayers or by qPCR.
-
Data Analysis: The time to clearance and bacterial load at different time points are compared between treatment groups.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Benchmarking In Vivo Efficacy
The ultimate goal is to populate a comparative efficacy table based on the results from the described experimental models. This table will allow for a direct comparison of this compound's ability to reduce bacterial burden relative to standard-of-care antibiotics.
Table 2: Comparative In Vivo Efficacy Data
| Compound (Dose) | Infection Model | Clinical Isolate | Efficacy Endpoint | Outcome (vs. Vehicle Control) | Reference |
| This compound (various mg/kg) | Systemic Sepsis | MRSA | Kidney Bacterial Load (log₁₀ CFU/g) | Data Needed | - |
| Vancomycin (10 mg/kg) | Systemic Sepsis | MRSA | Kidney Bacterial Load (log₁₀ CFU/g) | e.g., ~2-3 log reduction | Based on[8] |
| This compound (various mg/kg) | Genital Infection | C. trachomatis | Vaginal Shedding (log₁₀ IFU/mL) | Data Needed | - |
| Doxycycline (10 mg/kg) | Genital Infection | C. trachomatis | Vaginal Shedding (log₁₀ IFU/mL) | e.g., Clearance by Day 12 | Based on[9] |
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the in vivo efficacy of this compound against clinically significant pathogens. The successful completion of these studies would generate the necessary data to establish its potential as a novel therapeutic agent. Key future steps would include pharmacokinetic and toxicological profiling to determine its therapeutic window and safety profile. The presented methodologies and data structures provide a robust framework for the continued development and evaluation of this compound and other novel antibiotic candidates.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of Macrolide Resistance Genotypes and Synergistic Antibiotic Combinations for Combating Macrolide-Resistant MRSA Recovered from Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of First-Line Antimicrobials on Chlamydia trachomatis-Induced Changes in Host Metabolism and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro and in-vivo activity of roxithromycin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Saccharocarcin A
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Saccharocarcin A is paramount to maintaining a secure laboratory environment and preventing environmental contamination. As an antibiotic with cytotoxic properties, this compound requires careful waste management protocols.[1][2] Adherence to these procedures is not only a regulatory necessity but also a critical component of responsible scientific practice.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.[3][4] This is a standard precaution for all cytotoxic and biologically active compounds.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemo-protectant, non-sterile gloves with reinforced fingertips and long cuffs should be used.[4] |
| Gown | A long-sleeved, impermeable gown that is cuffed and can be tied in the back is required.[4] |
| Eye/Face Protection | Safety goggles or a face shield should be worn to protect against splashes.[4] |
| Respiratory | A mask is recommended, and in cases of potential aerosolization, a fitted respirator may be necessary.[4] |
Step-by-Step Disposal Protocol
Experimental Protocol: General Inactivation and Disposal
Note: As the heat stability of this compound is not documented in the provided search results, it should be treated as heat-stable, meaning autoclaving alone is insufficient for degradation of the chemical compound, although it will sterilize the waste biologically.[5]
1. Waste Segregation and Collection:
-
Step 1.1: Identify all waste streams containing this compound: high-concentration stock solutions, low-concentration media, and contaminated solids (e.g., pipette tips, gloves, flasks).[5]
-
Step 1.2: Collect each waste stream in separate, clearly labeled, and leak-proof containers designated for hazardous chemical waste.[6][7] Do not mix with general laboratory waste.[5]
2. Disposal of High-Concentration Waste (Stock Solutions):
-
Step 2.1: Collect all this compound stock solutions in an approved, sealed container for chemical waste.[8]
-
Step 2.2: Label the container clearly as "Hazardous Waste: this compound" and include any other required hazard symbols.
-
Step 2.3: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5]
3. Disposal of Low-Concentration Liquid Waste (e.g., Used Culture Media):
-
Step 3.1: Decontaminate the media to destroy any biological agents, typically by autoclaving.[7]
-
Step 3.2: Crucially , because this compound is assumed to be heat-stable, the autoclaved media must still be treated as chemical waste.[5]
-
Step 3.3: Collect the sterilized media in a designated hazardous waste container for liquids.[7]
-
Step 3.4: Manage the container as hazardous waste for collection by your institution's EHS.
4. Disposal of Contaminated Solid Waste (Sharps and Non-Sharps):
-
Step 4.1 (Non-Sharps): Place items like gloves, gowns, and plasticware into a designated chemical waste container, typically a lined box or drum.[3]
-
Step 4.2 (Sharps): All sharps (needles, serological pipettes, etc.) must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.[4]
-
Step 4.3: Once full, these containers should be sealed and disposed of through the hazardous or cytotoxic waste stream, often involving high-temperature incineration.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
It is imperative to consult and adhere to your institution's specific guidelines, as rules may vary by location.[8] Always refer to the official Safety Data Sheet (SDS) for this compound for any specific handling and disposal instructions provided by the manufacturer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. danielshealth.ca [danielshealth.ca]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
Essential Safety and Operational Guidance for Handling Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Saccharocarcin A. The following procedural guidance is based on established protocols for managing cytotoxic compounds, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers should handle this compound with caution, assuming it may have cytotoxic properties.
Quantitative Data Summary
| Property | Value | Source |
| Biological Activity | Active against M. luteus, S. aureus, E. coli, P. aeruginosa, and C. albicans. Inhibits C. trachomatis infection by 88% at 0.5 µg/ml without cytotoxicity to McCoy cells. | [1][2] |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [1] |
| Molecular Weight | 1240.5 g/mol | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | [1] |
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Given that this compound is an antibiotic and may possess cytotoxic properties, it is crucial to minimize exposure.[3] The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Gloves : Two pairs of chemotherapy-rated gloves should be worn.[4] Gloves must be inspected for tears or defects before use.
-
Gowns : A disposable, fluid-resistant gown that provides full coverage of the arms and body should be worn.[5]
-
Eye and Face Protection : A full face shield or safety goggles in combination with a fluid-resistant mask should be used to protect against splashes.[3][4]
-
Respiratory Protection : For procedures that may generate aerosols or when handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95) is recommended.[5][6]
Preparation of Solutions
-
All handling of this compound powder and preparation of solutions must be conducted in a certified biological safety cabinet (BSC) or a chemical fume hood to prevent inhalation of particles and environmental contamination.[4]
-
Use Luer-lock syringes and needless administration systems to prevent accidental sharps injuries and leakage.[4]
-
Ensure all surfaces and equipment are decontaminated before and after use.
Spill Management
In the event of a spill, immediate action is required to contain and clean the area:
-
Secure the Area : Alert others and restrict access to the spill area.[5]
-
Don Appropriate PPE : Wear the full PPE ensemble described above.[3][5]
-
Containment : Use a cytotoxic spill kit to absorb the spill.[5]
-
Cleanup : Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a designated cytotoxic waste container.[5]
-
Decontamination : Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.[5]
-
Reporting : Report the spill to the appropriate safety officer and complete any necessary documentation.[5]
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Trace Waste : Items such as used gloves, gowns, and labware with minimal residual contamination should be disposed of in designated yellow "Trace" chemotherapy waste containers.[7]
-
Bulk Waste : Any material with visible residue or unused portions of this compound, including contaminated solutions, must be disposed of as hazardous chemical waste in a black RCRA (Resource Conservation and Recovery Act) container.[7]
-
Sharps : Needles and syringes must be placed in a puncture-resistant sharps container designated for cytotoxic waste. Do not recap needles.[8][9] If a syringe contains more than a residual amount of the drug, it should be disposed of in the black bulk waste container.[7]
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. england.nhs.uk [england.nhs.uk]
- 7. web.uri.edu [web.uri.edu]
- 8. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 9. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
